Technical Documentation Center

tert-Butyl 3-(azepan-3-yl)azetidine-1-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: tert-Butyl 3-(azepan-3-yl)azetidine-1-carboxylate
  • CAS: 2137981-38-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of tert-Butyl 3-(azepan-3-yl)azetidine-1-carboxylate

Introduction The azetidine scaffold is a privileged structural motif in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved metabolic stability, reduced lipo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The azetidine scaffold is a privileged structural motif in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved metabolic stability, reduced lipophilicity, and enhanced aqueous solubility. When incorporated into larger molecular frameworks, the strained four-membered ring can also serve as a rigid linker, optimizing the spatial orientation of pharmacophoric elements for enhanced target engagement. This guide provides a comprehensive overview of a plausible and efficient synthetic pathway for tert-butyl 3-(azepan-3-yl)azetidine-1-carboxylate, a key building block for the development of novel therapeutics. The narrative emphasizes the rationale behind methodological choices, ensuring a deep understanding of the synthetic strategy for researchers, scientists, and drug development professionals.

The synthesis of this target molecule presents an interesting challenge in selectively coupling two distinct saturated heterocyclic rings. The core of the proposed strategy revolves around the formation of a crucial carbon-nitrogen bond between the 3-position of the azetidine ring and the nitrogen of an azepane precursor. Reductive amination stands out as a robust and high-yielding method to achieve this transformation. This guide will detail the synthesis of the requisite precursors and their subsequent coupling to afford the final product.

Overall Synthetic Strategy

The synthesis of tert-butyl 3-(azepan-3-yl)azetidine-1-carboxylate can be logically dissected into three key stages: the preparation of the electrophilic azetidine component, the synthesis of the nucleophilic azepane component, and the final coupling reaction followed by any necessary deprotection steps.

Synthetic_Pathway cluster_0 Stage 1: Azetidine Precursor Synthesis cluster_1 Stage 2: Azepane Precursor Synthesis cluster_2 Stage 3: Coupling and Deprotection A tert-Butyl 3-hydroxyazetidine-1-carboxylate B tert-Butyl 3-oxoazetidine-1-carboxylate A->B Oxidation E Protected Intermediate B->E Reductive Amination C Protected L-Lysine D Protected 3-Aminoazepane C->D Multi-step Synthesis D->E F tert-Butyl 3-(azepan-3-yl)azetidine-1-carboxylate E->F Deprotection

Caption: Overall synthetic workflow for tert-Butyl 3-(azepan-3-yl)azetidine-1-carboxylate.

Stage 1: Synthesis of the Electrophilic Partner: tert-Butyl 3-oxoazetidine-1-carboxylate

The cornerstone of this synthesis is the preparation of a suitable electrophilic azetidine derivative that can readily react with an amine. tert-Butyl 3-oxoazetidine-1-carboxylate is an ideal candidate for this role. Its synthesis commences from the corresponding alcohol, tert-butyl 3-hydroxyazetidine-1-carboxylate, which is commercially available or can be synthesized from 1-benzylazetidin-3-ol. The oxidation of the secondary alcohol to the ketone is a critical step, and several methods can be employed.

Experimental Protocol: Oxidation of tert-Butyl 3-hydroxyazetidine-1-carboxylate

A common and effective method for this oxidation is the use of a TEMPO-catalyzed reaction with sodium hypochlorite (NaClO) as the terminal oxidant. This method is often preferred for its mild conditions and high yields.

  • Reaction Setup: To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in dichloromethane (CH₂Cl₂) is added an aqueous solution of potassium bromide (KBr) and a catalytic amount of (2,2,6,6-tetramethyl-1-piperidinyloxy) free radical (TEMPO).

  • Cooling: The biphasic mixture is cooled to 0 °C in an ice bath.

  • Addition of Oxidant: An aqueous solution of sodium hypochlorite (NaClO) containing sodium bicarbonate (NaHCO₃) is added dropwise, maintaining the internal temperature below 5 °C. The reaction is vigorously stirred.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). The layers are separated, and the aqueous layer is extracted with CH₂Cl₂.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to afford tert-butyl 3-oxoazetidine-1-carboxylate, which can often be used in the next step without further purification.

ReagentMolar Equiv.Purpose
tert-Butyl 3-hydroxyazetidine-1-carboxylate1.0Starting Material
TEMPO~0.02Catalyst
KBr~0.1Co-catalyst
NaClO~1.2Terminal Oxidant
NaHCO₃ExcessBuffer
CH₂Cl₂/H₂O-Solvent System

Stage 2: Preparation of the Nucleophilic Partner: Protected 3-Aminoazepane

The synthesis of chiral 3-aminoazepane derivatives is a field of active research, with both chemical and biocatalytic routes being developed.[1][2][3] For the purpose of this guide, we will consider the use of a protected form of 3-aminoazepane, such as N-Cbz-3-aminoazepane, which can be synthesized from L-lysine via a multi-enzyme cascade.[2][3] The protecting group serves to prevent side reactions and can be removed in the final step.

A general enzymatic cascade for the synthesis of L-3-N-Cbz-aminoazepane involves the oxidation of N-Cbz-L-lysinol by a galactose oxidase (GOase) to the corresponding amino aldehyde, which spontaneously cyclizes to an imine. This cyclic imine is then reduced by an imine reductase (IRED) to yield the desired product.[2][3]

Enzymatic_Cascade A N-Cbz-L-lysinol B Amino Aldehyde A->B GOase C Cyclic Imine B->C Spontaneous Cyclization D L-3-N-Cbz-aminoazepane C->D IRED

Caption: Enzymatic cascade for the synthesis of L-3-N-Cbz-aminoazepane.

Stage 3: Coupling via Reductive Amination and Final Deprotection

With both the electrophilic azetidinone and the nucleophilic aminoazepane in hand, the key C-N bond-forming reaction can be performed. Reductive amination is a highly efficient method for this purpose. The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ by a mild reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly suitable reagent for this transformation as it is selective for the reduction of imines and protonated imines in the presence of ketones.

Experimental Protocol: Reductive Amination
  • Reaction Setup: To a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) is added the protected 3-aminoazepane derivative (e.g., N-Cbz-3-aminoazepane, ~1.1 eq).

  • Formation of Iminium Ion: A catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion. The mixture is stirred at room temperature for a period to allow for iminium ion formation.

  • Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃, ~1.5 eq) is added portion-wise to the reaction mixture.

  • Monitoring: The reaction is monitored by TLC or LC-MS until completion.

  • Workup: The reaction is quenched by the careful addition of a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous phase is extracted with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is then purified by flash column chromatography on silica gel to yield the protected intermediate.

Final Deprotection

The final step is the removal of the protecting group from the azepane nitrogen. In the case of a Cbz group, this is typically achieved by catalytic hydrogenation.

  • Reaction Setup: The protected intermediate is dissolved in a suitable solvent such as ethanol or methanol. A catalytic amount of palladium on carbon (Pd/C, 10 wt%) is added.

  • Hydrogenation: The reaction vessel is purged with hydrogen gas and the mixture is stirred under a hydrogen atmosphere (typically at atmospheric pressure or slightly above) until the deprotection is complete, as monitored by TLC or LC-MS.

  • Workup: The reaction mixture is filtered through a pad of Celite® to remove the catalyst, and the filtrate is concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or crystallization to afford the final product, tert-butyl 3-(azepan-3-yl)azetidine-1-carboxylate.

ReagentMolar Equiv.Purpose
tert-Butyl 3-oxoazetidine-1-carboxylate1.0Electrophile
Protected 3-Aminoazepane~1.1Nucleophile
NaBH(OAc)₃~1.5Reducing Agent
Acetic AcidCatalyticCatalyst for iminium formation
Pd/CCatalyticHydrogenation Catalyst (for Cbz)
H₂ GasExcessReducing Agent for Deprotection

Conclusion

The synthetic pathway detailed in this guide provides a robust and efficient route to tert-butyl 3-(azepan-3-yl)azetidine-1-carboxylate. By leveraging a key reductive amination reaction to couple pre-synthesized azetidine and azepane fragments, this strategy offers a modular approach that can be adapted for the synthesis of a variety of related analogues. The use of well-established and high-yielding reactions makes this pathway amenable to scale-up for applications in drug discovery and development. The careful selection of protecting groups and reaction conditions is paramount to the success of this synthesis, ensuring high purity and yield of the final product.

References

Sources

Exploratory

Physicochemical Profiling of tert-Butyl 3-(azepan-3-yl)azetidine-1-carboxylate: A Technical Guide for Lead Optimization

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the challenge of balancing conformational rigidity, aqueous solubility, and metabolic stability in lead optim...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the challenge of balancing conformational rigidity, aqueous solubility, and metabolic stability in lead optimization. The drive to "escape flatland"—moving away from planar, sp2-hybridized aromatic systems toward highly three-dimensional, sp3-rich architectures—has revolutionized scaffold design.

The molecule tert-butyl 3-(azepan-3-yl)azetidine-1-carboxylate (CAS: 2137981-38-3)[1] represents a masterclass in this architectural shift. By fusing a conformationally restricted azetidine ring with a flexible, highly basic azepane ring, this bifunctional building block offers unparalleled versatility for developing PROTACs, CNS-penetrant agents, and complex peptidomimetics.

This whitepaper provides an in-depth analysis of its physicochemical properties, structural logic, and the validated methodologies required to characterize it in a laboratory setting.

Molecular Architecture & Structural Logic

The utility of tert-butyl 3-(azepan-3-yl)azetidine-1-carboxylate stems from its orthogonal reactivity and unique spatial geometry. The molecule consists of three distinct domains, each serving a specific physicochemical purpose:

  • The Azepane Ring (Secondary Amine): A seven-membered saturated heterocycle. Unlike piperidine or pyrrolidine, the azepane ring possesses greater conformational flexibility (pseudorotation) while maintaining a highly basic nitrogen center (pKa ~11.07)[2]. This basicity is crucial for forming favorable electrostatic interactions with acidic residues (e.g., aspartate or glutamate) in target protein binding pockets.

  • The Azetidine Core: A four-membered ring that acts as a rigid, sp3-hybridized spacer. It projects the azepane ring at a defined vector, minimizing the entropic penalty upon target binding compared to linear alkyl chains.

  • The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group masks the azetidine nitrogen, providing lipophilicity and preventing unwanted side reactions during the functionalization of the azepane amine. Its acid-labile nature allows for clean, orthogonal deprotection downstream[3].

Quantitative Physicochemical Profile

To facilitate rapid decision-making in library design, the core quantitative data for this scaffold is summarized below.

PropertyValueRationale & Implications for Drug Design
Molecular Formula C₁₄H₂₆N₂O₂Highly efficient heavy-atom count (18); leaves ample room for downstream functionalization without violating Lipinski's Rule of 5.
Molecular Weight 254.37 g/mol Low molecular weight ensures high ligand efficiency (LE) when incorporated into larger drug molecules.
Fraction sp³ (Fsp³) 0.9313 of the 14 carbons are sp³ hybridized. This extreme 3D character enhances solubility and reduces off-target promiscuity.
Calculated pKa ~11.0 (Azepane NH)The secondary amine will be >99% protonated at physiological pH (7.4)[4], driving aqueous solubility and target engagement.
TPSA ~50.3 ŲThe combined polar surface area of the Boc-carbamate and secondary amine is well below the 90 Ų threshold, predicting excellent blood-brain barrier (BBB) penetration.
Calculated LogP 1.8 - 2.2A balanced lipophilicity profile. The lipophilic Boc group offsets the highly polar, basic secondary amine.

Orthogonal Reactivity & Synthetic Integration

The primary strategic advantage of this scaffold is its bifunctionality. The differential reactivity between the unprotected secondary amine of the azepane and the Boc-protected azetidine allows for sequential, highly controlled synthetic workflows.

Below is the logical progression for integrating this building block into a medicinal chemistry pipeline.

Workflow A tert-Butyl 3-(azepan-3-yl)azetidine-1-carboxylate (Bifunctional Scaffold) B Azepane N-Functionalization (e.g., Buchwald-Hartwig, SNAr) A->B Step 1 C Functionalized Intermediate (Boc-Protected) B->C D Acidic Cleavage (TFA in DCM or HCl in Dioxane) C->D Step 2 E Free Azetidine Amine (Downstream Diversification) D->E

Figure 1: Orthogonal functionalization workflow for the bifunctional azepane-azetidine scaffold.

Experimental Methodology: Self-Validating Physicochemical Profiling

To trust the behavior of this scaffold in biological assays, we must empirically validate its pKa and lipophilicity (LogD at pH 7.4). Relying solely on in silico predictions for highly basic, flexible rings like azepane can lead to late-stage pharmacokinetic failures.

As a standard practice, I mandate the following self-validating protocol using miniaturized shake-flask LC-MS and potentiometric titration. The inclusion of internal reference standards ensures the system validates itself in real-time.

Protocol: High-Throughput LogD₇.₄ and pKa Determination

Phase 1: Potentiometric pKa Titration Causality: The azepane nitrogen's basicity dictates the molecule's ionization state in the gut (pH ~2-6) versus plasma (pH 7.4). Potentiometric titration provides the most accurate empirical measurement of this thermodynamic property.

  • Sample Preparation: Dissolve 2.0 mg of tert-butyl 3-(azepan-3-yl)azetidine-1-carboxylate in 1.0 mL of standardized 0.15 M KCl solution (to maintain constant ionic strength mimicking physiological conditions).

  • System Calibration: Calibrate the automated titrator using standard buffers (pH 4.01, 7.00, 10.01). Self-Validation Step: Run a blank titration of pure KCl, followed by a reference standard (e.g., Diphenhydramine, known pKa 8.98) to verify electrode response slopes.

  • Titration Execution: Acidify the sample to pH 2.0 using 0.5 M HCl to fully protonate the azepane ring. Titrate continuously with 0.5 M KOH under a nitrogen atmosphere to prevent CO₂ absorption (which forms carbonic acid and skews high-pH readings)[4].

  • Data Analysis: Plot the first derivative of the titration curve (dpH/dV). The inflection point corresponds to the pKa of the azepane nitrogen (expected ~11.0).

Phase 2: Miniaturized Shake-Flask LogD₇.₄ via LC-MS Causality: LogD determines how the molecule partitions between aqueous environments (blood/cytosol) and lipid membranes. Because the azepane is ionized at pH 7.4, LogD will be significantly lower than the calculated LogP.

  • Buffer Preparation: Prepare a 50 mM sodium phosphate buffer adjusted precisely to pH 7.40. Saturate the buffer with 1-octanol for 24 hours. Conversely, saturate 1-octanol with the pH 7.4 buffer.

  • Incubation: In a 2 mL deep-well plate, add 500 µL of the saturated buffer and 500 µL of the saturated octanol. Spike in 10 µL of a 10 mM DMSO stock of the test compound.

  • Self-Validation Spiking: Co-spike the wells with 10 µL of Propranolol (known LogD₇.₄ = 1.2) and Amiodarone (known LogD₇.₄ > 4.0). If the LC-MS quantification of these standards deviates by >0.2 log units from literature values, the entire plate is invalidated and repeated.

  • Equilibration: Seal the plate and shake at 1,000 RPM for 2 hours at 25°C to ensure thermodynamic equilibrium. Centrifuge at 3,000 x g for 15 minutes to achieve sharp phase separation.

  • Quantification: Carefully aspirate 50 µL from the octanol (top) layer and 50 µL from the buffer (bottom) layer. Dilute each in 500 µL of Acetonitrile containing an internal standard (e.g., Tolbutamide). Analyze via LC-MS/MS (MRM mode).

  • Calculation: LogD₇.₄ = Log₁₀(Area_Octanol / Area_Buffer).

Conclusion

tert-Butyl 3-(azepan-3-yl)azetidine-1-carboxylate is far more than a simple chemical building block; it is a precisely engineered architectural tool. By marrying the high basicity and flexibility of azepane with the rigid, sp3-rich geometry of an azetidine core, it allows medicinal chemists to construct molecules that navigate the complex physicochemical demands of modern drug targets. When integrated using robust, self-validating analytical protocols, this scaffold serves as a highly reliable foundation for generating novel, patentable chemical space.

References

  • PubChem Compound Summary. "Azepane | CID 8119 - Physical and Chemical Properties." National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia, The Free Encyclopedia. "Azepane - Chemical Properties and Pharmaceutical Applications." Wikimedia Foundation. Available at: [Link]

Sources

Foundational

mechanism of action of tert-Butyl 3-(azepan-3-yl)azetidine-1-carboxylate

Title: The Scaffold Mechanism of Action: tert-Butyl 3-(azepan-3-yl)azetidine-1-carboxylate in Modern Drug Discovery Executive Summary In the contemporary landscape of medicinal chemistry, the transition from planar, arom...

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Scaffold Mechanism of Action: tert-Butyl 3-(azepan-3-yl)azetidine-1-carboxylate in Modern Drug Discovery

Executive Summary In the contemporary landscape of medicinal chemistry, the transition from planar, aromatic-heavy molecules to structurally complex, sp3-rich architectures is a defining paradigm. tert-Butyl 3-(azepan-3-yl)azetidine-1-carboxylate (CAS: 2137981-38-3) is a highly specialized, conformationally restricted diamine building block. Because it is a synthetic intermediate rather than a standalone therapeutic, its "mechanism of action" is defined by its scaffold effect —how it dictates the pharmacokinetic and pharmacodynamic behavior of the Active Pharmaceutical Ingredient (API) it becomes part of, and its chemical mechanism —how its orthogonal reactivity enables the modular construction of complex drugs.

This whitepaper dissects the structural causality, metabolic shielding, and synthetic integration of the azepan-azetidine scaffold, providing self-validating protocols for its application in drug development.

The Pharmacological Mechanism: The sp3-Rich Scaffold Effect

The incorporation of the azepan-3-yl-azetidine moiety into a drug candidate fundamentally alters its interaction with both biological targets and metabolic enzymes. This structural mechanism of action operates across three distinct vectors:

Escape from Flatland & Conformational Restriction

Clinical progression of drug candidates is statistically correlated with a higher fraction of sp3-hybridized carbons ( Fsp3​ )[1]. Traditional linkers like piperazine or biphenyl are either highly flexible (incurring a massive entropic penalty upon target binding) or entirely planar (leading to poor solubility and off-target promiscuity).

The azepan-azetidine scaffold provides a rigid, three-dimensional C(sp3)–C(sp3) linkage[2]. The four-membered azetidine ring acts as a conformational lock on the seven-membered azepane ring. By pre-organizing the molecule into a specific 3D trajectory, the scaffold reduces the entropic penalty of binding, thereby increasing target affinity. This vectorial projection is critical in the design of highly selective kinase inhibitors, such as the mutant-selective EGFR inhibitor EGF816 (Nazartinib), where azepane-based motifs allow for the precise positioning of covalent warheads while sparing wild-type targets[3].

Metabolic Shielding against Cytochrome P450

Alicyclic amines are notorious liabilities in drug design due to their susceptibility to CYP450-mediated α -oxidation, N-dealkylation, and ring opening[4]. However, ring size dictates metabolic vulnerability.

The four-membered azetidine ring exhibits remarkable resistance to oxidative metabolism compared to larger pyrrolidines or piperidines. This is driven by the unfavorable transition state geometry required for hydrogen abstraction at the highly strained α -carbon of the azetidine[5]. By utilizing the azepan-azetidine scaffold, medicinal chemists can maintain the basicity and solubility benefits of an aliphatic amine while effectively shielding the molecule from rapid hepatic clearance.

G Scaffold Azepan-Azetidine Scaffold (High Fsp3 Core) Prop1 Conformational Restriction Scaffold->Prop1 Prop2 Escape from Flatland Scaffold->Prop2 Prop3 Steric Shielding Scaffold->Prop3 Mech1 Reduced Entropic Penalty Prop1->Mech1 Mech2 High Target Selectivity Prop2->Mech2 Mech3 Decreased CYP450 Liability Prop3->Mech3 Target Optimized Pharmacokinetics & Pharmacodynamics Mech1->Target Mech2->Target Mech3->Target

Fig 1: Pharmacological mechanisms driven by the sp3-rich azepan-azetidine architecture.

The Chemical Mechanism: Orthogonal Reactivity

From a synthetic perspective, the mechanism of action of tert-butyl 3-(azepan-3-yl)azetidine-1-carboxylate relies on orthogonal functionalization . The molecule features two nitrogen atoms with distinct chemical environments:

  • The Azepane Nitrogen: A free, highly nucleophilic secondary amine ready for immediate derivatization (e.g., SN​Ar , Buchwald-Hartwig amination, or acylation).

  • The Azetidine Nitrogen: Masked by a tert-butyloxycarbonyl (Boc) protecting group, rendering it electronically deactivated and sterically hindered.

Once the azepane nitrogen is functionalized, the Boc group is cleaved via acidolysis. The acidic environment protonates the carbamate oxygen, triggering the elimination of isobutylene and the decarboxylation of CO2​ . This entropically driven gas-evolving step is irreversible, revealing the azetidine nitrogen for the second vector of functionalization.

G A tert-Butyl 3-(azepan-3-yl) azetidine-1-carboxylate B Azepane N-Functionalization (SNAr / Amidation) A->B Electrophile 1 (Base) C Acidic Boc Deprotection (TFA/DCM) B->C Cleavage (- Isobutylene, - CO2) D Azetidine N-Functionalization (Target API) C->D Electrophile 2

Fig 2: Orthogonal synthetic workflow for the azepan-azetidine scaffold.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, ensuring that false positives/negatives are caught in real-time.

Protocol 1: Orthogonal Derivatization of the Scaffold

Objective: Selectively functionalize the azepane ring, followed by Boc deprotection.

  • Azepane Amidation:

    • Step: Dissolve tert-butyl 3-(azepan-3-yl)azetidine-1-carboxylate (1.0 eq) and the target carboxylic acid (1.1 eq) in anhydrous DMF. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 2 hours.

    • Causality: HATU rapidly forms an active ester with the carboxylic acid. DIPEA is strictly required as a non-nucleophilic base to neutralize the acidic byproducts of the coupling, preventing the protonation of the azepane amine (which would otherwise stall the reaction).

    • Self-Validation: Analyze a 5 µL aliquot via LC-MS. The reaction is validated as complete when the starting material mass ( MSM​ ) is fully depleted and the intermediate mass ( MInt​ ) plateaus.

  • Boc Deprotection:

    • Step: Isolate the intermediate, dissolve in Dichloromethane (DCM), and add Trifluoroacetic acid (TFA) to achieve a 20% v/v solution. Stir for 1 hour.

    • Causality: TFA in DCM provides a highly acidic but non-aqueous environment. This is chosen over aqueous HCl to prevent the hydrolysis of the newly formed amide bond on the azepane ring while efficiently cleaving the Boc group.

    • Self-Validation: Evaporate the solvent, reconstitute in MeOH, and inject into the LC-MS. The absolute disappearance of MInt​ and the emergence of a sharp peak at MInt​−100 Da (representing the exact mass loss of the Boc group) confirms successful deprotection.

Protocol 2: In Vitro Microsomal Stability Assessment

Objective: Quantify the metabolic shielding provided by the azetidine ring.

  • Incubation Preparation:

    • Step: Prepare a 1 µM solution of the synthesized azepan-azetidine API in 100 mM phosphate buffer (pH 7.4). Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL.

    • Causality: HLMs contain the full complement of hepatic CYP450 enzymes. The pH is strictly controlled at 7.4 to mimic physiological conditions and maintain the native conformation of the metabolizing enzymes.

  • Reaction Initiation & Quenching:

    • Step: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system. At t=0,15,30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: CYP450s are obligate enzymes that require NADPH as an electron donor for oxidative metabolism; the reaction will not proceed without it. The ice-cold acetonitrile instantly denatures the microsomal proteins, halting enzymatic activity at exact time points. The internal standard normalizes any ionization suppression during mass spectrometry.

  • Self-Validation System:

    • Step: Run parallel incubations with Verapamil (high clearance control) and Warfarin (low clearance control).

    • Validation: If Verapamil is not rapidly degraded ( T1/2​<15 min), the microsomes have lost enzymatic activity (likely due to freeze-thaw degradation), and the entire assay must be rejected.

Quantitative Data: Scaffold Property Comparison

The following table summarizes the physicochemical and pharmacokinetic advantages of replacing traditional flat or flexible linkers with the azepan-azetidine core.

Scaffold TypeFraction sp3 ( Fsp3​ )Conformational FlexibilityCYP450 Metabolic LiabilityTypical Medicinal Chemistry Application
Biphenyl 0.00Rigid (Planar 2D)High (Aromatic hydroxylation)Legacy lipophilic spacers; often leads to poor solubility.
Piperazine 0.80Flexible (Chair-flip)High ( α -oxidation, N-dealkylation)Standard basic linker; high entropic penalty upon binding.
Azepan-3-yl-azetidine 1.00 Highly Restricted (3D) Low (Steric shielding, strained geometry)Modern FBDD; covalent inhibitors; precision vector projection.

References

  • Stepan, A. F., et al. "Mitigating Heterocycle Metabolism in Drug Discovery." Journal of Medicinal Chemistry, 2012.

  • Lelais, G., et al. "Discovery of (R,E)-N-(7-Chloro-1-(1-[4-(dimethylamino)but-2-enoyl]azepan-3-yl)-1H-benzo[d]imidazol-2-yl)-2-methylisonicotinamide (EGF816), a Novel, Potent, and WT Sparing Covalent Inhibitor of Oncogenic (L858R, ex19del) and Resistant (T790M) EGFR Mutants for the Treatment of EGFR Mutant Non-Small-Cell Lung Cancers." Journal of Medicinal Chemistry, 2016.

  • Hanby, A. R., et al. "Emergent synthetic methods for the modular advancement of sp3-rich fragments." Chemical Communications, 2020.

  • Kalgutkar, A. S., et al. "Biotransformation and bioactivation reactions of alicyclic amines in drug molecules." Expert Opinion on Drug Metabolism & Toxicology, 2014.

  • MacMillan, D. W. C., et al. "Expedient Access to Underexplored Chemical Space: Deoxygenative C(sp3)–C(sp3) Cross-Coupling." Journal of the American Chemical Society, 2023.

Sources

Exploratory

In Silico Modeling of tert-Butyl 3-(azepan-3-yl)azetidine-1-carboxylate: A Computational Guide to sp³-Rich Scaffold Integration

Abstract: The transition from planar, aromatic structures to highly saturated, three-dimensional scaffolds is a defining paradigm in modern drug discovery. tert-Butyl 3-(azepan-3-yl)azetidine-1-carboxylate (CAS: 2137981-...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The transition from planar, aromatic structures to highly saturated, three-dimensional scaffolds is a defining paradigm in modern drug discovery. tert-Butyl 3-(azepan-3-yl)azetidine-1-carboxylate (CAS: 2137981-38-3) represents a highly specialized, sp³-rich diamine building block. By combining a rigid, highly strained 4-membered azetidine ring with a flexible 7-membered azepane ring, this scaffold offers unique exit vectors for functionalization. This whitepaper provides a comprehensive in silico framework for modeling this compound, detailing the causality behind conformational analysis, ADMET profiling, and molecular dynamics for its downstream active pharmaceutical ingredient (API) derivatives.

The Rationale: Escaping Flatland with Azetidine-Azepane Scaffolds

Historically, medicinal chemistry relied heavily on planar heterocycles (e.g., piperazines and anilines) due to their synthetic accessibility. However, high sp² character often correlates with poor aqueous solubility, off-target promiscuity, and clinical attrition. The introduction of the fraction of sp³-hybridized carbons ( Fsp3​ ) metric revolutionized library design [1].

tert-Butyl 3-(azepan-3-yl)azetidine-1-carboxylate is engineered specifically to maximize Fsp3​ . The scaffold features:

  • The Azetidine Core: Provides conformational rigidity and acts as a bioisostere for piperidines, improving metabolic stability and brain penetrance [2].

  • The Azepane Ring: A 7-membered system that introduces controlled flexibility (pseudorotation), allowing the molecule to adapt to complex binding pockets that rigid rings cannot access.

  • The Boc Protecting Group: Attenuates the nucleophilicity of the azetidine nitrogen, allowing selective functionalization (e.g., Buchwald-Hartwig amination or amide coupling) at the azepane nitrogen during library synthesis [3].

In silico modeling of this scaffold must be bifurcated: modeling the Boc-protected building block to predict synthetic reactivity and library 3D space, and modeling the deprotected derivative to predict target engagement.

Conformational Dynamics and Quantum Mechanics (QM)

Causality: The azepane ring is highly flexible and exists in a complex energy landscape of twist-chair and boat conformations. Conversely, the azetidine ring is highly strained (~26 kcal/mol ring strain) and rigid. To accurately predict how this scaffold will orient its substituents in a biological pocket, we must map its conformational space using Quantum Mechanics (QM). Molecular Mechanics (MM) alone is insufficient because standard force fields often fail to accurately parameterize the unique transannular interactions of 7-membered rings coupled with the extreme strain of 4-membered rings.

Protocol 1: QM-Driven Conformational Analysis (Self-Validating Workflow)
  • Initial Conformer Generation: Generate 3D conformers from the SMILES string using RDKit with the ETKDGv3 algorithm.

  • MM Pre-Optimization: Minimize the generated conformers using the MMFF94 force field to eliminate severe steric clashes.

  • QM Geometry Optimization: Submit the lowest-energy MM conformers to Density Functional Theory (DFT) optimization using the B3LYP functional and the 6-31G* basis set. Validation: Ensure the optimization converges to a true local minimum by performing a vibrational frequency calculation; the presence of zero imaginary frequencies validates the geometry.

  • Pseudorotation Mapping: Perform a relaxed coordinate scan around the azepane dihedral angles to map the energy barrier between the twist-chair and boat conformations.

QM_Workflow A SMILES Input (CAS 2137981-38-3) B 3D Conformer Generation (ETKDGv3) A->B C QM Optimization (DFT B3LYP/6-31G*) B->C D Frequency Analysis (Zero Imaginary Freq) C->D E Pseudorotation Mapping (Azepane) D->E

Caption: Self-validating QM workflow for mapping the conformational space of the azetidine-azepane scaffold.

Physicochemical Profiling and ADMET Prediction

Causality: Replacing a traditional piperazine with the azetidine-azepane scaffold drastically alters the physicochemical profile. The increased Fsp3​ generally lowers the topological polar surface area (TPSA) and modulates lipophilicity (LogP), which is critical for central nervous system (CNS) penetration and oral bioavailability [4].

We utilize predictive ADMET models (e.g., SwissADME or Schrödinger QikProp) to quantify these advantages. Table 1 summarizes the in silico projections comparing a standard flat scaffold against our target molecule and its hypothetical deprotected API form.

Table 1: Comparative Physicochemical Profiling (In Silico Projections)

PropertyFlat Analog (1-(piperidin-4-yl)piperazine)tert-Butyl 3-(azepan-3-yl)azetidine-1-carboxylateDeprotected API Derivative (Hypothetical Kinase Inhibitor)
Fsp3​ 0.821.00 (Fully Saturated)0.75 - 0.85
Predicted LogP 0.452.85 (Due to Boc group)1.50 - 2.50 (Optimal for CNS)
TPSA (Ų) 27.038.345.0 - 60.0
Rotatable Bonds 245 - 7
hERG Liability High (Basic amines)Low (Steric shielding)Low (Modulated basicity)
Virtual Screening and Molecular Dynamics (MD)

Causality: In a drug discovery campaign, the Boc group is cleaved to allow the azetidine nitrogen to interact with the target (e.g., forming a salt bridge with an aspartate residue in a GPCR or kinase hinge region). Molecular docking provides a static snapshot of this interaction, but because the azepane ring is highly flexible, Molecular Dynamics (MD) is mandatory to validate the stability of the binding pose over time. If the azepane ring undergoes a pseudorotation that disrupts the binding network, the compound will fail in vitro.

Protocol 2: Target Engagement and MD Simulation
  • Ligand Preparation: Remove the Boc group in silico. Assign appropriate protonation states at pH 7.4 (the azetidine nitrogen will likely be protonated; the azepane functionalization dictates its state). Calculate partial charges using the AM1-BCC method.

  • Complex Preparation: Dock the prepared ligand into the target receptor (e.g., an EGFR kinase domain) using rigid-receptor/flexible-ligand protocols.

  • System Solvation: Embed the protein-ligand complex in a TIP3P water box, neutralizing the system with 0.15 M NaCl to mimic physiological conditions.

  • Equilibration: Perform energy minimization (Steepest Descent) until the maximum force is <1000 kJ/mol/nm. Validation: Follow with NVT (constant volume/temperature) and NPT (constant pressure/temperature) equilibration phases to ensure system density and temperature stabilize at 300K and 1 bar.

  • Production Run: Execute a 500 ns MD production run using GROMACS or Desmond.

  • Trajectory Analysis: Extract the Root Mean Square Deviation (RMSD) of the ligand. Validation: A ligand RMSD plateauing below 2.5 Å indicates a stable binding pose; continuous fluctuation indicates the azepane flexibility is incompatible with the pocket.

MD_Pipeline Prep Complex Preparation Deprotected Ligand + Target Solv Solvation & Ionization TIP3P Water, 0.15M NaCl Prep->Solv Min Min Solv->Min Eq Equilibration NVT & NPT Ensembles (300K, 1 bar) Min->Eq Prod Production MD 500 ns Trajectory Eq->Prod Anal Trajectory Analysis RMSD, RMSF, MM-GBSA Prod->Anal

Caption: High-throughput Molecular Dynamics pipeline for evaluating deprotected azetidine-azepane derivatives.

Conclusion

The tert-Butyl 3-(azepan-3-yl)azetidine-1-carboxylate scaffold is a powerful tool for medicinal chemists looking to escape flatland. By utilizing the in silico protocols outlined above—specifically addressing the QM-level strain of the azetidine and the pseudorotation of the azepane—researchers can accurately predict the behavior of this building block. Transitioning from the Boc-protected intermediate to the fully functionalized API in silico ensures that only the most thermodynamically stable and target-compatible derivatives are prioritized for physical synthesis.

References
  • Wei, W., Cherukupalli, S., Jing, L., Liu, X., & Zhan, P. (2020). Fsp3: A new parameter for drug-likeness. Drug Discovery Today, 25(10), 1839–1845. Available at:[Link] [INDEX: 3.2]

  • National Institutes of Health. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link] [INDEX: 1.3]

  • Aurigene Pharmaceutical Services. (2016). Discovery of (R,E)‑N‑(7-Chloro-1-(1-[4-(dimethylamino)but-2-enoyl]azepan-3-yl). Available at: [Link] [INDEX: 2.3]

Foundational

Structural and Synthetic Profiling of tert-Butyl 3-(azepan-3-yl)azetidine-1-carboxylate in Advanced Drug Discovery

As the pharmaceutical industry shifts away from over-utilized, planar heterocycles (the "escape from flatland" paradigm), complex bicyclic and spirocyclic diamines have emerged as critical building blocks. Among these, t...

Author: BenchChem Technical Support Team. Date: March 2026

As the pharmaceutical industry shifts away from over-utilized, planar heterocycles (the "escape from flatland" paradigm), complex bicyclic and spirocyclic diamines have emerged as critical building blocks. Among these, tert-butyl 3-(azepan-3-yl)azetidine-1-carboxylate (CAS: 2137981-38-3) represents a highly specialized, orthogonally protected diamine scaffold.

This technical guide provides an in-depth analysis of this molecule, detailing its physicochemical rationale, synthetic workflows, and self-validating protocols designed for Senior Application Scientists and drug development professionals.

Physicochemical Profiling & Structural Rationale

The architecture of tert-butyl 3-(azepan-3-yl)azetidine-1-carboxylate combines two distinct ring systems: a highly rigid 4-membered azetidine and a flexible 7-membered azepane. This combination creates a unique 3D pharmacophore that allows medicinal chemists to probe deep, complex receptor pockets while maintaining a low overall lipophilicity (logD).

The basicity of the azetidine nitrogen (pKa ~11.29) ensures that, once deprotected, it remains protonated at physiological pH. This enables critical salt-bridge interactions with acidic residues (like aspartate or glutamate) in target binding sites.

Quantitative Chemical Data

All quantitative structural and physical data are summarized below for rapid reference during assay design and stoichiometric calculations.

ParameterSpecification / Data
Chemical Name tert-Butyl 3-(azepan-3-yl)azetidine-1-carboxylate
CAS Registry Number 2137981-38-3
Molecular Formula C14H26N2O2
Molecular Weight 254.37 g/mol
Structural Class Boc-protected bicyclic diamine
Azetidine pKa (Unprotected) ~11.29 (Conjugate acid)
Orthogonal Sites 2 (N1 Boc-protected; N2 free secondary amine)

Synthetic Utility and Orthogonal Workflow

The primary utility of this building block lies in its orthogonal reactivity . The azetidine nitrogen is shielded by an acid-labile tert-butoxycarbonyl (Boc) group, leaving the azepane nitrogen completely free for immediate electrophilic functionalization (e.g., Buchwald-Hartwig amination, SNAr, or amide coupling).

This allows for a streamlined, two-phase library synthesis workflow: functionalize the azepane, cleave the Boc group, and subsequently functionalize the newly liberated azetidine.

SyntheticWorkflow A tert-Butyl 3-(azepan-3-yl) azetidine-1-carboxylate (CAS: 2137981-38-3) B Azepane N-Functionalization (HATU / DIPEA) A->B Amide Coupling C Intermediate Validation (LC-MS Mass Shift) B->C Reaction Monitoring D Boc Deprotection (4N HCl in Dioxane) C->D Acidic Cleavage E Free Azetidine API (Ninhydrin Positive) D->E Gas Evolution Ceases

Synthetic workflow for orthogonal functionalization of the azetidine-azepane scaffold.

Self-Validating Experimental Protocol: Azepane Functionalization & Boc-Deprotection

To ensure high-fidelity library generation, the following protocol integrates causality (the why behind the reagents) and self-validating checkpoints to confirm reaction success without relying solely on downstream NMR.

Phase 1: Electrophilic Coupling at the Azepane Nitrogen
  • Preparation: Dissolve tert-butyl 3-(azepan-3-yl)azetidine-1-carboxylate (1.0 eq) and the target carboxylic acid (1.1 eq) in anhydrous DMF (0.2 M concentration).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) followed by HATU (1.2 eq) at 0 °C. Warm to room temperature over 2 hours.

  • Causality Check: HATU is explicitly chosen over standard carbodiimides (like EDC/HOBt). The azepane nitrogen is sterically hindered by the adjacent azetidine linkage at the 3-position. The highly reactive 7-azabenzotriazole active ester generated by HATU is required to drive the amidation of hindered secondary amines to completion.

  • Self-Validation: Monitor the reaction via LC-MS. The system validates itself when the starting material peak (m/z 255.2 [M+H]+) is entirely consumed and replaced by the target amide mass.

Phase 2: Acidic Cleavage of the Azetidine Boc Group
  • Preparation: Isolate the intermediate from Phase 1, dry thoroughly, and dissolve in a minimal volume of anhydrous Dichloromethane (DCM).

  • Deprotection: Add 4N HCl in 1,4-Dioxane (10.0 eq) dropwise at room temperature. Stir vigorously.

  • Causality Check: HCl in dioxane is selected over Trifluoroacetic acid (TFA). TFA generates hygroscopic trifluoroacetate salts that complicate downstream purification and can interfere with biological assay formulations. HCl yields a crystalline, easily filterable hydrochloride salt, which is highly preferred in medicinal chemistry workflows.

  • Self-Validation: This step is visually self-validating. The reaction will immediately effervesce as isobutylene and CO2 gases are released from the decomposing Boc group. Once gas evolution ceases (typically 2-4 hours), the cleavage is complete. Spotting the mixture on a TLC plate and staining with Ninhydrin will yield a deep purple spot, chemically confirming the liberation of the free secondary azetidine amine.

Pharmacological Implications & Target Integration

Replacing traditional flat rings (like piperidine) with the azetidine-azepane motif drastically alters the pharmacodynamic profile of the resulting Active Pharmaceutical Ingredient (API). The rigid azetidine acts as a structural anchor, while the azepane ring undergoes pseudorotation to perfectly map the hydrophobic topography of GPCR or kinase binding pockets.

SignalingPathway Ligand Azetidine-Azepane API (Protonated at pH 7.4) Receptor Target GPCR (Asp/Glu Residues) Ligand->Receptor 3D Pharmacophore Binding Complex Receptor-Ligand Complex (Salt-Bridge Formation) Receptor->Complex Conformational Lock Downstream Downstream Effector (cAMP Modulation) Complex->Downstream Signal Transduction

Pharmacodynamic logic of azetidine-azepane motifs in GPCR target modulation.

When the azetidine nitrogen is protonated in the physiological environment, it forms a highly stable salt bridge with the receptor. Because the azetidine ring is smaller and less lipophilic than a piperidine, it reduces the entropic penalty of binding and improves the overall ligand efficiency (LE) of the drug candidate.

References

  • Wikipedia - Azetidine: Chemical Properties, Basicity, and Synthesis. [Link]

  • Semantic Scholar - Synthesis and neuroprotective activity of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives.[Link]

  • PMC - NIH - Amide Bond Bioisosteres: Strategies, Synthesis, and Successes (Escaping Flatland).[Link]

Exploratory

Technical Guide: Solubility Profiling of tert-Butyl 3-(azepan-3-yl)azetidine-1-carboxylate

Executive Summary tert-Butyl 3-(azepan-3-yl)azetidine-1-carboxylate is a highly versatile, spiro-adjacent heterocyclic building block frequently utilized in medicinal chemistry for the synthesis of kinase inhibitors, GPC...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyl 3-(azepan-3-yl)azetidine-1-carboxylate is a highly versatile, spiro-adjacent heterocyclic building block frequently utilized in medicinal chemistry for the synthesis of kinase inhibitors, GPCR ligands, and targeted protein degraders (PROTACs). The compound features a unique structural dichotomy: a highly lipophilic, non-basic Boc-protected azetidine ring coupled with a basic, secondary amine-containing azepane ring.

This whitepaper provides an authoritative, causality-driven analysis of its solubility profile across common laboratory solvents, alongside field-validated protocols for empirical solubility determination.

Structural Causality & Physicochemical Profiling

To predict and manipulate the solubility of tert-Butyl 3-(azepan-3-yl)azetidine-1-carboxylate, one must deconstruct its molecular architecture:

  • The Boc (tert-butyloxycarbonyl) Group: This bulky protecting group masks the azetidine nitrogen, eliminating its hydrogen-bond donor capacity and neutralizing its basicity. The addition of the tert-butyl moiety significantly increases the molecule's overall lipophilicity (LogP), driving its high solubility in aprotic organic solvents.

  • The Azepane Ring: The 7-membered azepane ring contains a free secondary amine. With an estimated pKa of ~10.5, this basic center is predominantly protonated at physiological pH (7.4) and highly protonated at acidic pH, which dictates its aqueous solubility behavior.

Because of these features, the molecule exhibits a classic "lipophilic base" biphasic solubility profile. It readily dissolves in organic solvents due to the Boc group but relies entirely on the protonation state of the azepane amine for aqueous solvation.

G Molecule tert-Butyl 3-(azepan-3-yl)azetidine-1-carboxylate Boc Boc-Protected Azetidine (Lipophilic Core) Molecule->Boc Azepane Azepane Ring (Secondary Amine) Molecule->Azepane OrgSolv High Organic Solubility (DCM, EtOAc, DMSO) Boc->OrgSolv AqSolv pH-Dependent Aqueous Solubility Azepane->AqSolv LowPH Acidic pH (< 7) Protonated (Soluble) AqSolv->LowPH HighPH Basic/Neutral pH (> 7) Free Base (Insoluble) AqSolv->HighPH

Structural drivers dictating the biphasic solubility profile of the target compound.

Solubility Matrix in Common Lab Solvents

The table below summarizes the expected solubility limits of the compound based on its physicochemical properties and structural analogs.

Solvent CategorySpecific SolventEstimated SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF> 100 mg/mLUniversal solvation; effectively disrupts crystal lattice via strong dipole interactions.
Halogenated Dichloromethane (DCM), Chloroform> 100 mg/mLHigh affinity for the lipophilic Boc group and hydrocarbon skeleton.
Polar Protic Methanol, Ethanol> 50 mg/mLHydrogen bonding with the azepane amine and Boc carbonyl oxygen.
Esters / Ethers Ethyl Acetate, THF> 50 mg/mLFavorable dipole-dipole interactions with the carbamate linkage.
Non-Polar Hexanes, Heptane< 5 mg/mLThe polar secondary amine restricts complete dissolution; requires heating or a co-solvent.
Aqueous (Acidic) 0.1 M HCl (pH 1-2)> 10 mg/mLComplete protonation of the azepane nitrogen forms a highly soluble hydrochloride salt.
Aqueous (Neutral) PBS (pH 7.4)< 0.1 mg/mLThe free base dominates, leading to rapid precipitation driven by the lipophilic Boc core.

Experimental Protocols for Solubility Determination

In drug development, solubility is not a static number but a dynamic property measured through two distinct lenses: Kinetic and Thermodynamic solubility. The following self-validating protocols ensure rigorous, reproducible data generation.

Protocol A: Kinetic Solubility Profiling via Laser Nephelometry

Kinetic solubility measures the concentration at which a pre-dissolved compound begins to precipitate in an aqueous buffer. This high-throughput method is crucial for early-stage screening[1].

Causality Check: Why use DMSO as the stock solvent? DMSO completely disrupts the solid-state crystal lattice, allowing the assay to measure the compound's intrinsic propensity to precipitate without the thermodynamic energy barrier of crystal dissolution[1].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of tert-Butyl 3-(azepan-3-yl)azetidine-1-carboxylate in 100% LC-MS grade DMSO[2].

  • Serial Dilution: Create a 10-point linear dilution series in DMSO across a 96-well or 384-well microtiter plate[2].

  • Aqueous Spiking: Transfer a small volume (e.g., 2 µL) of each DMSO dilution into 198 µL of aqueous phosphate buffer (pH 7.4) to achieve a final DMSO concentration of ≤1%[2].

  • Incubation: Seal the plate and incubate at 37°C for 2 hours with gentle orbital shaking to allow precipitation to equilibrate[3].

  • Nephelometric Readout: Scan the plate using a laser nephelometer (e.g., BMG Labtech Nephelostar). Undissolved particles scatter the laser light, and the intensity of the scattered light is directly proportional to the precipitate concentration[2].

  • Data Analysis: Plot scattered light intensity versus compound concentration. The inflection point (kick-off curve) indicates the kinetic solubility limit[2][4].

Protocol B: Thermodynamic Solubility via Shake-Flask LC-UV

Thermodynamic solubility represents the true equilibrium between the solid crystalline compound and the saturated solution. This is the gold standard for formulation development[5].

Causality Check: Why shake for 24-72 hours? Equilibrium between a solid phase and a liquid phase is kinetically slow. Shaking ensures continuous exposure of the crystal surface to the solvent, preventing localized saturation and ensuring true thermodynamic equilibrium is reached[6].

Workflow Start Solid Compound Excess Buffer Add to Aqueous Buffer (pH 7.4 or pH 2.0) Start->Buffer Incubate Shake Flask Incubation (24-72h, 25°C, 400 rpm) Buffer->Incubate Filter Phase Separation (Filtration/Centrifugation) Incubate->Filter Analyze LC-UV or LC-MS/MS Quantification Filter->Analyze Result Thermodynamic Solubility Limit Analyze->Result

Step-by-step workflow for thermodynamic solubility determination via the shake-flask method.

Step-by-Step Methodology:

  • Solid Addition: Add an excess of solid tert-Butyl 3-(azepan-3-yl)azetidine-1-carboxylate (e.g., 2-5 mg) into a sealed glass vial or a Whatman MiniUniPrep vial[6].

  • Buffer Addition: Add 500 µL of the target aqueous medium (e.g., PBS pH 7.4 or 0.1 M HCl)[6].

    • Self-Validation Step: Verify the pH of the buffer immediately after adding the compound, as basic amines can shift the pH of weakly buffered solutions.

  • Equilibration: Shake the vials at 400 rpm at a constant temperature (typically 25°C) for 24 to 72 hours[6].

  • Phase Separation: After incubation, visually inspect the vials to confirm that solid excess remains (proving saturation). Filter the suspension through a 0.45 µm PTFE or PVDF membrane to remove all undissolved particles[6].

  • Quantification: Dilute the filtrate appropriately and analyze via isocratic HPLC-UV (using the AUC at the compound's wavelength maximum) or LC-MS/MS against a pre-established external calibration curve[6].

Downstream Application & Handling

When handling tert-Butyl 3-(azepan-3-yl)azetidine-1-carboxylate, researchers must account for its chemical nature:

  • Hygroscopicity: The free secondary amine can absorb atmospheric moisture. Store the compound in a desiccator at 0-8°C.

  • Boc Stability: The Boc group is highly stable under basic and neutral conditions but will rapidly cleave under strong acidic conditions (e.g., TFA, HCl in dioxane). If formulating in low-pH buffers for solubility enhancement, ensure the exposure time is minimized to prevent unintended deprotection during the assay.

References

  • Title: Kinetic Solubility Assays Protocol Source: AxisPharm URL
  • Title: 3.8.
  • Title: Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions)
  • Title: 3.7.
  • Title: Aqueous Solubility Assay Source: Enamine URL
  • Title: A fully automated kinetic solubility screen in 384-well plate format using nephelometry Source: BMG Labtech URL

Sources

Foundational

Engineering 3D Chemical Space: The Strategic Role of tert-Butyl 3-(azepan-3-yl)azetidine-1-carboxylate in Modern Drug Discovery

As the pharmaceutical industry shifts away from flat, aromatic-heavy molecules toward topologically complex, sp³-enriched architectures, the demand for novel, orthogonally protected building blocks has surged. Among thes...

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

As the pharmaceutical industry shifts away from flat, aromatic-heavy molecules toward topologically complex, sp³-enriched architectures, the demand for novel, orthogonally protected building blocks has surged. Among these, tert-butyl 3-(azepan-3-yl)azetidine-1-carboxylate (CAS 2137981-38-3)[1] has emerged as a highly versatile scaffold. By linking a conformationally restricted four-membered azetidine ring with a flexible seven-membered azepane ring, this compound offers a unique physicochemical profile designed to overcome common pharmacokinetic (PK) and metabolic liabilities.

This technical guide dissects the mechanistic rationale, structural advantages, and synthetic utility of this specific building block, providing self-validating protocols for its integration into medicinal chemistry workflows.

Structural Rationale and Physicochemical Profiling

The design of tert-butyl 3-(azepan-3-yl)azetidine-1-carboxylate is a masterclass in modern scaffold engineering. It combines two distinct nitrogen heterocycles, each serving a specific purpose in target binding and metabolic evasion.

The Azetidine Motif: Rigidity and Basicity Modulation

Azetidines are highly strained four-membered rings that impart significant conformational rigidity. Because of the high ring strain, the nitrogen atom in an azetidine ring possesses increased s-character in its lone pair compared to larger macrocycles like piperidines or pyrrolidines. This electronic shift attenuates the basicity (pKa) of the amine[2]. In medicinal chemistry, lowering the pKa of basic amines is a proven strategy to reduce off-target hERG channel blockade—a notorious cause of cardiotoxicity. Furthermore, azetidines are poorly recognized by degradation enzymes, mitigating early drug clearance[3].

The Azepane Motif: Flexible Pocket-Filling

While the azetidine provides a rigid vector, the linked seven-membered azepane ring offers a flexible, lipophilic moiety capable of adopting multiple conformations to optimally fill cryptic or shallow protein binding pockets[4]. The combination of these two rings creates a high Fraction of sp³ carbons (Fsp³), which directly correlates with improved aqueous solubility and reduced promiscuity in clinical candidates.

Evasion of Metabolic Liabilities

Standard alicyclic amines, such as piperazines and pyrrolidines, are highly susceptible to cytochrome P450 (CYP) and monoamine oxidase (MAO) mediated biotransformations, including α-oxidation, N-dealkylation, and ring opening[5]. The azetidine-azepane linked system disrupts the standard binding modes of these metabolizing enzymes through steric shielding and atypical ring geometries, thereby prolonging the molecule's half-life and preventing the formation of reactive, toxic electrophilic intermediates (e.g., iminium ions)[6].

ADME Flat Flat Aromatic / Linear Diamine (High CYP/MAO Liability) Scaffold Azetidine-Azepane Scaffold (High Fsp3, Rigid/Flexible Hybrid) Flat->Scaffold Bioisosteric Replacement MetStab Enhanced Metabolic Stability (Steric Shielding of N-atoms) Scaffold->MetStab Solubility Improved Aqueous Solubility (Lower logD, Disrupted Packing) Scaffold->Solubility Bioavail Superior Oral Bioavailability & Extended Half-Life MetStab->Bioavail Solubility->Bioavail

Fig 1: Pharmacokinetic optimization logic using the azetidine-azepane scaffold.

Quantitative Data: Comparative Profiling

To understand the causality behind selecting this specific scaffold over traditional diamines, we must compare their fundamental physicochemical properties.

PropertyPiperazine (Standard Diamine)Azetidine-Azepane ScaffoldCausality / Impact on Drug Design
Fsp³ Fraction High, but low 3D complexityVery High (Complex 3D topology)Disrupts crystal packing, enhancing aqueous solubility and target specificity.
Ring Strain Low (Stable chair conformations)High (Driven by the azetidine core)Alters N-atom hybridization, lowering pKa to reduce hERG liability.
Metabolic Liability High (Prone to α-oxidation / N-dealkylation)Low (Atypical geometries evade CYPs)Evades MAO/CYP450 degradation, extending in vivo half-life.
Conformational Space Highly flexible, entropic penalty on bindingRestricted (Azetidine) + Flexible (Azepane)Pre-organizes binding vectors while allowing adaptive pocket-filling.

Orthogonal Reactivity and Synthetic Utility

The true power of tert-butyl 3-(azepan-3-yl)azetidine-1-carboxylate lies in its orthogonal protection strategy. The azetidine nitrogen is masked by a tert-butyloxycarbonyl (Boc) group, leaving the secondary amine of the azepane ring completely free. This allows for a highly controlled, two-stage functionalization workflow.

Because the two nitrogens reside in vastly different steric environments, the free azepane amine can be selectively alkylated, acylated, or subjected to reductive amination without cross-reactivity. Once the azepane is functionalized, the Boc group is cleaved under acidic conditions, liberating the azetidine nitrogen for late-stage diversification (e.g., Buchwald-Hartwig cross-coupling or amide bond formation).

G SM tert-Butyl 3-(azepan-3-yl) azetidine-1-carboxylate AzepaneRxn Azepane N-Functionalization (Reductive Amination/Acylation) SM->AzepaneRxn Orthogonal Reactivity Intermediate N-Functionalized Intermediate (Boc-protected) AzepaneRxn->Intermediate Deprotect Boc Deprotection (TFA/DCM or HCl/Dioxane) Intermediate->Deprotect Acidic Cleavage AzetidineRxn Azetidine N-Functionalization (Cross-coupling/Amidation) Deprotect->AzetidineRxn Free 2° Amine Final Fully Functionalized Bicyclic Scaffold AzetidineRxn->Final

Fig 2: Orthogonal functionalization workflow of the Boc-protected building block.

Experimental Workflows: Self-Validating Protocols

As an application scientist, I emphasize protocols that are inherently self-validating. The following methodologies ensure that reactions proceed selectively, with clear analytical checkpoints (LC-MS/NMR) to verify causality and success at each stage.

Protocol A: Selective Reductive Amination of the Azepane Ring

This protocol leverages the free secondary amine on the azepane ring. The use of sodium triacetoxyborohydride (STAB) ensures mild conditions that will not perturb the Boc-protected azetidine.

Materials:

  • tert-Butyl 3-(azepan-3-yl)azetidine-1-carboxylate (1.0 eq)

  • Target Aldehyde/Ketone (1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic acid (glacial, 1.0 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Procedure:

  • Imine Formation: Dissolve the scaffold (1.0 eq) and the target aldehyde (1.2 eq) in anhydrous DCM (0.2 M concentration). Add glacial acetic acid (1.0 eq) to catalyze iminium ion formation. Stir at room temperature for 1 hour.

    • Causality Checkpoint: The slight acidification accelerates iminium formation without risking premature Boc cleavage (which requires strong acids like TFA).

  • Reduction: Portion-wise, add STAB (1.5 eq) to the reaction mixture. Stir for 12 hours at room temperature under an inert nitrogen atmosphere.

  • Validation (LC-MS): Sample 10 µL of the mixture, dilute in MeCN, and analyze via LC-MS. You should observe a single major peak corresponding to the mass of the mono-alkylated product ( [M+H]+ ). The absence of unreacted starting material validates completion.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Acid-Mediated Boc Deprotection and Azetidine Functionalization

Once the azepane is functionalized, the azetidine nitrogen must be unmasked for the final coupling step.

Materials:

  • N-alkylated intermediate from Protocol A

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Step-by-Step Procedure:

  • Cleavage: Dissolve the intermediate in a 4:1 mixture of DCM:TFA (0.1 M concentration). Stir at room temperature for 2 hours.

    • Causality Checkpoint: The tert-butyl cation generated during cleavage is volatile (as isobutylene) or trapped by the solvent, driving the reaction to irreversible completion.

  • Validation (TLC/LC-MS): Monitor the disappearance of the starting material. The product will be highly polar and stick to the baseline on normal-phase TLC. LC-MS will show a mass shift of -100 Da (loss of Boc).

  • Workup: Concentrate the mixture in vacuo to remove excess TFA. Co-evaporate with toluene (3x) to remove residual acid, yielding the TFA salt of the free azetidine.

  • Subsequent Coupling: The resulting azetidine TFA salt can be directly utilized in standard HATU-mediated amide couplings or Buchwald-Hartwig aminations by adding an excess of a non-nucleophilic base (e.g., DIPEA, 3.0 eq) to neutralize the salt in situ.

Conclusion

The integration of tert-butyl 3-(azepan-3-yl)azetidine-1-carboxylate into a medicinal chemist's toolkit provides a direct pathway to highly complex, sp³-rich chemical space. By leveraging the conformational rigidity of the azetidine alongside the flexible pocket-filling nature of the azepane, researchers can systematically engineer out metabolic liabilities while pre-organizing molecules for optimal target engagement. The orthogonal reactivity of this scaffold ensures that complex bicyclic architectures can be assembled rapidly, reliably, and with high synthetic fidelity.

References

  • Cheekatla, S. R. (2026). "Azetidines in medicinal chemistry: emerging applications and approved drugs." Future Medicinal Chemistry, 18(3), 303-337. URL:[Link]

  • Bolleddula, J., DeMent, K., Driscoll, J. P., Worboys, P., Brassil, P. J., & Bourdet, D. L. (2014). "Biotransformation and bioactivation reactions of alicyclic amines in drug molecules." Drug Metabolism Reviews, 46(3), 379-419. URL:[Link]

  • Nortcliffe, A., & Moody, C. J. (2015). "Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry." Bioorganic & Medicinal Chemistry, 23(11), 2730-2735. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Characterization and Application of tert-Butyl 3-(azepan-3-yl)azetidine-1-carboxylate as a Novel Chemical Probe

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive framework for the characterization and strategic application of tert-Butyl 3-(azepan-3-yl)...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive framework for the characterization and strategic application of tert-Butyl 3-(azepan-3-yl)azetidine-1-carboxylate , a novel chemical entity with potential as a high-value chemical probe. This molecule uniquely combines two privileged heterocyclic scaffolds: a four-membered azetidine ring, known to enhance metabolic stability and solubility in drug candidates[1], and a seven-membered azepane ring, which offers conformational flexibility for optimal binding to diverse biological targets[2][3]. Given its uncharacterized biological activity, this guide establishes a rigorous, multi-pillar validation workflow. We present detailed protocols for target identification, in vitro and cellular target engagement, selectivity profiling, and functional cellular assays. Our objective is to equip researchers with the necessary methodologies to validate this compound, or similar novel molecules, transforming it from a synthetic entity into a powerful and reliable tool for exploring complex biological systems and accelerating drug discovery.

Introduction to the Molecular Scaffold

The compound tert-Butyl 3-(azepan-3-yl)azetidine-1-carboxylate, hereafter designated AZA-Probe-1 , is a structurally intriguing molecule for chemical biology. Its design incorporates features highly sought after in medicinal chemistry.

  • Azetidine Moiety: The four-membered, saturated azetidine ring is increasingly utilized in drug design. Its strained nature and three-dimensional character can impart favorable physicochemical properties, including improved solubility, reduced lipophilicity, and enhanced metabolic stability, making it an attractive alternative to more common ring systems.[1][4] Several FDA-approved drugs, such as baricitinib and cobimetinib, feature an azetidine core, highlighting its therapeutic relevance.[1]

  • Azepane Moiety: The seven-membered azepane scaffold is considered a "privileged structure" due to its frequent appearance in pharmacologically active compounds.[2][5] The conformational flexibility of the azepane ring allows it to adapt and bind to a wide variety of protein targets.[2] Derivatives have shown a broad range of activities, including anticancer and neuroprotective effects.[3][5]

Physicochemical Properties and Quality Control

Before any biological evaluation, the identity, purity, and stability of AZA-Probe-1 must be unequivocally established.

PropertyValueSource
Molecular Formula C₁₅H₂₈N₂O₂Computed
Molecular Weight 268.40 g/mol Computed
Purity Specification >98% (as determined by HPLC/LC-MS)Recommended Standard
Solubility To be determined empirically in DMSO, PBSExperimental Parameter
Chemical Stability To be determined in assay-relevant mediaExperimental Parameter

Protocol 2.1: Quality Control and Compound Handling

  • Identity Verification: Confirm the chemical structure of each synthesized batch of AZA-Probe-1 using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Purity Assessment: Quantify purity using High-Performance Liquid Chromatography (HPLC) with UV detection and/or Liquid Chromatography-Mass Spectrometry (LC-MS). An acceptable purity level for a chemical probe is typically ≥98%.

  • Solubility Determination: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Determine the maximum solubility in aqueous buffers (e.g., PBS) relevant to the planned biological assays to avoid precipitation.

  • Stock Solution Storage: Store DMSO stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

  • Stability Assessment: Incubate AZA-Probe-1 in cell culture medium (at 37°C) and buffer solutions over a time course (e.g., 0, 2, 8, 24 hours) and analyze for degradation by LC-MS. This is critical for interpreting results from prolonged cellular experiments.

The Chemical Probe Validation Workflow

A rigorous, stepwise approach is necessary to characterize a novel compound. We propose a workflow based on the "four pillars" of chemical probe validation: 1) cellular exposure, 2) target engagement, 3) modulation of target activity, and 4) a resulting phenotypic change.[8][9]

G cluster_0 Phase 1: Discovery & Initial Characterization cluster_1 Phase 2: Target Identification & Validation cluster_2 Phase 3: Functional Characterization & Application QC QC & Physicochemical Analysis (Protocol 2.1) PhenoScreen Phenotypic Screening (Protocol 4.1) QC->PhenoScreen TargetID Target Deconvolution (e.g., Chemoproteomics) (Protocol 4.2) PhenoScreen->TargetID BiochemAssay Biochemical Validation (IC50/Kd Determination) (Protocol 5.1) TargetID->BiochemAssay FunctionalAssay Functional Cellular Assay (Downstream Effects) (Protocol 6.1) CellularTE Cellular Target Engagement (e.g., CETSA, NanoBRET) (Protocol 5.2) BiochemAssay->CellularTE Selectivity Selectivity Profiling (Protocol 5.3) CellularTE->Selectivity Selectivity->FunctionalAssay PK_PD In Vivo PK/PD Studies (Protocol 6.2) FunctionalAssay->PK_PD ProbeReady Validated Chemical Probe PK_PD->ProbeReady

Caption: The Chemical Probe Validation Cascade.

Target Discovery: From Phenotype to Protein

Since AZA-Probe-1 has no known biological target, a phenotypic screening approach is the logical starting point to uncover its potential function.

Protocol 4.1: High-Content Imaging Phenotypic Screen

  • Cell Plating: Seed a panel of relevant human cell lines (e.g., cancer lines, immortalized normal lines) in 96- or 384-well imaging plates.

  • Compound Treatment: Treat cells with a dilution series of AZA-Probe-1 (e.g., from 10 nM to 30 µM) for 24-72 hours. Include DMSO as a negative control and a known cytotoxic agent (e.g., staurosporine) as a positive control.

  • Cell Staining: Following incubation, fix the cells and stain with a cocktail of fluorescent dyes to label key cellular components (e.g., Hoechst for nuclei, phalloidin for actin filaments, and MitoTracker for mitochondria).

  • Image Acquisition: Acquire multi-channel images using an automated high-content imaging system.

  • Data Analysis: Use image analysis software to quantify a wide range of cellular features (e.g., cell count, nuclear size, mitochondrial mass, cytoskeletal arrangement). A significant, dose-dependent change in any feature identifies a "phenotypic hit."

Protocol 4.2: Target Identification via Affinity-Based Chemoproteomics

Once a robust cellular phenotype is observed, the next critical step is to identify the protein(s) that AZA-Probe-1 binds to. This requires synthesizing a tagged version of the probe.

G start Synthesize Affinity Probe (AZA-Probe-1-Linker-Biotin) lysate Incubate with Cell Lysate start->lysate pulldown Streptavidin Bead Pull-Down lysate->pulldown wash Wash Unbound Proteins pulldown->wash elute Elute Bound Proteins wash->elute digest Tryptic Digestion elute->digest ms LC-MS/MS Analysis digest->ms identify Identify Enriched Proteins (Targets) ms->identify

Caption: Workflow for Affinity-Based Target Identification.

  • Probe Synthesis: Synthesize an affinity-tagged version of AZA-Probe-1 . This typically involves adding a flexible linker (e.g., polyethylene glycol) to a synthetically tractable position on the molecule, terminating in a biotin moiety. Crucially, this new probe must be tested to ensure it retains the phenotypic activity of the parent compound.

  • Cell Lysis: Grow cells of interest and prepare a native cell lysate.

  • Probe Incubation: Incubate the cell lysate with the biotinylated probe. To identify specific binders, run a parallel competition experiment by co-incubating the lysate with the biotinylated probe and a large excess (e.g., 100-fold) of the original, untagged AZA-Probe-1 .

  • Affinity Capture: Add streptavidin-coated magnetic beads to the lysate to capture the biotinylated probe and any bound proteins.

  • Washing: Perform a series of stringent washes to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.

  • Mass Spectrometry: Analyze the peptide mixture by LC-MS/MS.

  • Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the competed sample and control samples. These are the high-confidence binding partners and putative targets of AZA-Probe-1 .

In Vitro and Cellular Target Validation

Identifying a binding partner is not sufficient. The interaction must be validated biochemically and in a cellular context to confirm it is direct, potent, and selective. Let's assume "Target X" was identified via chemoproteomics.

Protocol 5.1: In Vitro Biochemical Assay

  • Assay Setup: Utilize a suitable in vitro assay for Target X. For example, if Target X is a kinase, use a kinase activity assay (e.g., ADP-Glo). If it is a methyltransferase, use a fluorescence-based activity assay.

  • IC₅₀ Determination: Perform a dose-response curve with AZA-Probe-1 (typically 10-12 concentrations, log-fold dilutions) to determine its half-maximal inhibitory concentration (IC₅₀).

  • Mechanism of Action: Conduct further studies (e.g., enzyme kinetics) to determine if the inhibition is competitive, non-competitive, or uncompetitive.

  • Negative Control: Test a structurally similar but biologically inactive analog of AZA-Probe-1 . A good negative control should be significantly less potent (>100-fold) in the biochemical assay.[6][10]

Protocol 5.2: Cellular Target Engagement Assay (e.g., CETSA)

Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that a compound binds to its target in live, intact cells.

  • Cell Treatment: Treat intact cells with AZA-Probe-1 across a range of concentrations, including a DMSO vehicle control.

  • Heating: Heat the treated cells across a temperature gradient (e.g., 40°C to 65°C) in a PCR cycler. Ligand binding stabilizes the target protein, increasing its melting temperature.

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction (containing folded, non-denatured protein) from the precipitated fraction by centrifugation.

  • Protein Detection: Analyze the amount of soluble Target X remaining at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: Plot the fraction of soluble protein versus temperature. A shift in the melting curve to a higher temperature in the presence of AZA-Probe-1 confirms direct target engagement in a cellular environment.

Protocol 5.3: Selectivity Profiling

A high-quality chemical probe must be selective for its intended target over other related proteins.[8]

  • Panel Screening: Screen AZA-Probe-1 at a fixed concentration (e.g., 1 µM) against a broad panel of targets. If Target X is a kinase, use a large kinome panel (e.g., >400 kinases). If it is a GPCR, use a relevant receptor panel.

  • Dose-Response Follow-Up: For any off-target hits identified in the initial screen, perform full dose-response experiments to determine their IC₅₀ values.

  • Selectivity Analysis: A probe is generally considered selective if it is at least 30-fold more potent for its primary target than for any other off-target.[8]

TargetIC₅₀ (nM) [Hypothetical Data]Selectivity vs. Target X
Target X 50 -
Target Y1,80036-fold
Target Z>10,000>200-fold

Functional Assays and In Vivo Guidance

The final phase of validation connects target engagement to a biological outcome.

G Probe AZA-Probe-1 Target Target X Probe->Target Binding & Inhibition Downstream Downstream Signaling Event Target->Downstream Blocks Signal Phenotype Cellular Phenotype Downstream->Phenotype Causes Phenotype

Caption: Linking Target Engagement to Cellular Function.

Protocol 6.1: Target-Dependent Cellular Functional Assay

  • Hypothesis: Based on the known function of Target X, hypothesize how its inhibition by AZA-Probe-1 would affect a downstream signaling pathway. For example, if Target X phosphorylates Protein Y, treatment should decrease the levels of phospho-Protein Y.

  • Assay: Treat cells with a dose-response of AZA-Probe-1 and the negative control.

  • Measurement: Measure the downstream biomarker. This could be done by Western blot (for protein phosphorylation), qPCR (for gene expression), or an ELISA.

  • Orthogonal Validation: To confirm the phenotype is on-target, use a genetic approach like siRNA or CRISPR to knock down Target X. The resulting phenotype should mimic the effect of AZA-Probe-1 .[10]

Protocol 6.2: Guidelines for In Vivo Application

Using a chemical probe in animal models requires an understanding of its pharmacokinetic (PK) and pharmacodynamic (PD) properties.[11]

  • Pharmacokinetics (PK): Before in vivo efficacy studies, conduct PK studies to determine the probe's half-life, clearance, and bioavailability. This is essential for designing a rational dosing regimen that will achieve and maintain a free plasma concentration above the cellular IC₅₀.[11]

  • Pharmacodynamics (PD): Develop a biomarker assay to confirm target engagement in vivo. This involves collecting tissue from treated animals (e.g., tumor, brain) and measuring the same downstream biomarker used in the cellular functional assay (Protocol 6.1). This provides critical evidence that the probe is engaging its target at the site of action.[9][11]

Conclusion

tert-Butyl 3-(azepan-3-yl)azetidine-1-carboxylate (AZA-Probe-1) represents a promising starting point for the development of a novel chemical probe. Its composite scaffold, featuring both azetidine and azepane rings, offers unique potential for interacting with new biological targets. However, its utility is entirely dependent on meticulous and transparent validation. By following the systematic workflow outlined in this guide—from initial phenotypic screening and target deconvolution to rigorous confirmation of potency, selectivity, and on-target cellular effects—researchers can build a robust data package. This process will establish whether AZA-Probe-1 can be designated a high-quality chemical probe, a reliable tool to confidently interrogate biology and pave the way for new therapeutic strategies.

References

  • Benchchem. Azepane-2,4-dione as a Scaffold in Drug Discovery: Application Notes and Protocols.
  • Yadav, M. et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. Available from: [Link]

  • Benchchem. Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery.
  • ResearchGate. Commercially available drugs contain azepine derivatives. Available from: [Link]

  • Taylor & Francis Online. (2022). Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. Available from: [Link]

  • Alto Predict. (2016). Best Practices for Chemical Probes. Available from: [Link]

  • Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Available from: [Link]

  • The Chemical Probes Portal. How to use chemical probes. Available from: [Link]

  • Journal of the American Chemical Society. (2025). Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. Available from: [Link]

  • Frye, S. V. (2010). Target Identification Using Chemical Probes. PubMed. Available from: [Link]

  • National Center for Biotechnology Information. In Vitro Biochemical Assays - Assay Guidance Manual. Available from: [Link]

  • MDPI. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Available from: [Link]

  • Frye, S. V. (2010). The art of the chemical probe. Nature Chemical Biology. Available from: [Link]

  • Springer Nature. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Available from: [Link]

  • PubChem. tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride. Available from: [Link]

  • Semantic Scholar. An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Available from: [Link]

  • Promega Corporation. Advancing Biomedical Research with Quality Chemical Probes. Available from: [Link]

  • The Chemical Probes Portal. Guidelines for characterization of probes to be used in animals. Available from: [Link]

  • Journal of the American Chemical Society. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Available from: [Link]

  • Journal of Medicinal Chemistry. (2025). High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024. Available from: [Link]

  • PubChem. tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate. Available from: [Link]

  • Sloan Kettering Institute. Development of Chemical Probes. Available from: [Link]

  • PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Available from: [Link]

  • University of Birmingham. Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. Available from: [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Available from: [Link]

  • MDPI. (2024). The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. Available from: [Link]

  • Semantic Scholar. (2023). Synthesis and neuroprotective activity of 3‐aryl‐3‐azetidinyl acetic acid methyl ester derivatives. Available from: [Link]

  • PMC. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Available from: [Link]

  • Google Patents. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.

Sources

Application

Application Note: Advanced Protocol for the Deprotection of tert-Butyl 3-(azepan-3-yl)azetidine-1-carboxylate

Introduction & Strategic Overview In modern drug discovery, the shift toward sp³-rich, conformationally rigid scaffolds has made bicyclic aliphatic systems highly sought after. The compound tert-butyl 3-(azepan-3-yl)azet...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

In modern drug discovery, the shift toward sp³-rich, conformationally rigid scaffolds has made bicyclic aliphatic systems highly sought after. The compound tert-butyl 3-(azepan-3-yl)azetidine-1-carboxylate serves as a critical building block, offering two distinct saturated nitrogen heterocycles (a 4-membered azetidine and a 7-membered azepane).

While the removal of the tert-butyloxycarbonyl (Boc) group is a fundamental transformation, the specific deprotection of this substrate presents a significant operational challenge. The resulting product, 3-(azepan-3-yl)azetidine (C₉H₁₈N₂), is a low-molecular-weight, highly polar aliphatic diamine. This guide outlines the mechanistic rationale and provides field-proven, non-aqueous isolation protocols to prevent the catastrophic yield losses typically associated with standard aqueous workups.

Mechanistic Causality

The cleavage of the Boc group is an acid-catalyzed process . The reaction is initiated by the protonation of the carbamate carbonyl, which induces heterolytic cleavage to form a highly stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid spontaneously decarboxylates, releasing carbon dioxide gas and yielding the amine salt. Simultaneously, the tert-butyl cation eliminates a proton to form isobutylene gas.

Mechanism SM tert-Butyl 3-(azepan-3-yl) azetidine-1-carboxylate Protonation Protonated Carbamate Intermediate SM->Protonation H+ (TFA or HCl) Cleavage Carbamic Acid + tert-Butyl Cation Protonation->Cleavage Heterolysis Products 3-(azepan-3-yl)azetidine salt + CO2(g) + Isobutylene Cleavage->Products Decarboxylation & Elimination

Chemical mechanism of acid-catalyzed Boc deprotection releasing CO2 and isobutylene.

The Polarity Challenge: Why Traditional Workups Fail

A standard Boc deprotection workup involves neutralizing the acidic reaction mixture with saturated aqueous sodium bicarbonate (NaHCO₃), followed by extraction into an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

The Causality of Failure: 3-(azepan-3-yl)azetidine possesses two secondary aliphatic amines. At neutral to slightly basic pH, the free diamine exhibits extreme hydrophilicity and acts as a powerful hydrogen-bond acceptor/donor. It will partition almost exclusively into the aqueous phase, rendering traditional organic extraction completely ineffective. Therefore, the protocol must utilize precipitation or resin-mediated neutralization to isolate the product.

Comparative Reagent Selection

The choice of acid dictates the physical state of the isolated product. Below is a comparative analysis of the two most robust systems for this specific substrate.

Parameter4M HCl in 1,4-Dioxane20-50% TFA in DCM
Reaction Kinetics Very rapid (30–60 min)Moderate (1–3 hours)
Final Product Form Di-hydrochloride salt (solid)Di-trifluoroacetate salt (often an oil)
Isolation Strategy Direct precipitation & filtrationEvaporation & resin free-basing
Volatility of Reagent Moderate (requires co-evaporation)High (easily removed in vacuo)
Best Used When... A stable, crystalline salt is required for storage.The free base is strictly required for the next coupling step.

Experimental Protocols

Workflow cluster_HCl Protocol A: HCl Method cluster_TFA Protocol B: TFA Method Start Boc-Protected Diamine Precursor HCl_Reagent Add 4M HCl in Dioxane Start->HCl_Reagent TFA_Reagent Add 20-50% TFA in DCM Start->TFA_Reagent Stir_HCl Stir 1-2h at RT HCl_Reagent->Stir_HCl Precipitate Triturate with Diethyl Ether Stir_HCl->Precipitate Product_HCl Di-HCl Salt (Solid) Precipitate->Product_HCl Stir_TFA Stir 1-2h at RT TFA_Reagent->Stir_TFA Evaporate Evaporate to Dryness Stir_TFA->Evaporate Resin Amberlyst A21 Resin in MeOH Evaporate->Resin Product_TFA Free Base Diamine (Oil/Solid) Resin->Product_TFA

Experimental workflow comparing HCl/dioxane and TFA/DCM deprotection strategies.

Protocol A: Isolation of the Di-Hydrochloride Salt (Preferred for Stability)

This self-validating protocol forces the highly polar product out of solution as an insoluble salt, entirely bypassing aqueous workup.

  • Dissolution: Dissolve tert-butyl 3-(azepan-3-yl)azetidine-1-carboxylate (1.0 eq) in a minimal amount of anhydrous methanol or DCM (approx. 0.2 M).

  • Acidification: Cool the flask to 0 °C. Slowly add 4M HCl in 1,4-dioxane (10.0 eq). The large excess ensures rapid, complete deprotection of the sterically hindered azetidine nitrogen.

  • Reaction: Remove the ice bath and stir at room temperature. Monitor gas evolution (CO₂). A white precipitate (the di-HCl salt) may begin to form within 30 minutes.

  • Precipitation: After 2 hours, if precipitation is incomplete, add 3–5 volumes of anhydrous diethyl ether or methyl tert-butyl ether (MTBE) to force the salt out of solution.

  • Isolation: Filter the suspension rapidly through a Büchner funnel under a nitrogen blanket (the salt can be hygroscopic). Wash the filter cake with cold diethyl ether.

  • Drying: Dry the solid in vacuo at 40 °C to yield 3-(azepan-3-yl)azetidine dihydrochloride.

Protocol B: Isolation of the Free Base via Resin Neutralization

If the downstream application (e.g., SₙAr or amide coupling) is sensitive to exogenous salts, use this resin-mediated free-basing technique .

  • Reaction: Dissolve the starting material in anhydrous DCM (0.1 M). Add an equal volume of Trifluoroacetic Acid (TFA) to achieve a 50% v/v solution. Stir at room temperature for 1.5 hours.

  • Evaporation: Concentrate the reaction mixture to absolute dryness using a rotary evaporator. Co-evaporate with toluene (3 × 10 mL) to remove residual TFA azeotropically. The product will remain as a thick, viscous di-TFA salt.

  • Resin Neutralization: Dissolve the crude di-TFA salt in anhydrous methanol. Add Amberlyst® A21 free base resin (a weakly basic, macroporous ion-exchange resin; approx. 1.5 g per mmol of substrate).

  • Agitation: Stir gently for 1 hour at room temperature. The resin will scavenge the trifluoroacetate counterions, releasing the free diamine into the methanol.

  • Filtration: Filter the mixture through a fritted funnel to remove the resin. Wash the resin thoroughly with methanol.

  • Concentration: Evaporate the filtrate in vacuo to yield the free 3-(azepan-3-yl)azetidine.

Validation & Analytical Monitoring

To ensure the protocol is a self-validating system, utilize the following analytical checks:

  • Thin Layer Chromatography (TLC): The starting material and product are UV-inactive. Use a Ninhydrin stain followed by heating. The starting material will show a faint spot (secondary azepane amine), while the fully deprotected product will stain intensely dark purple/pink due to the presence of two reactive secondary amines.

  • LC-MS: Standard C18 reverse-phase columns will fail to retain the highly polar diamine (it will elute in the void volume). Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a polar-embedded stationary phase to confirm the mass [M+H]⁺ = 155.1.

  • NMR Spectroscopy: In ¹H NMR (CD₃OD), the complete disappearance of the intense 9H singlet at ~1.45 ppm confirms quantitative Boc removal.

References

  • Vallakati, R., et al. "Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroolefins" (Supporting Information detailing Amberlyst A21 use for polar amine isolation). Journal of the American Chemical Society, 2012, 134(16), 6936-6939.[Link]

  • Wuts, P. G. M., & Greene, T. W. "Greene's Protective Groups in Organic Synthesis." John Wiley & Sons, 4th Edition, 2006.[Link]

Method

Application Note: Synthetic Routes for Functionalizing tert-Butyl 3-(azepan-3-yl)azetidine-1-carboxylate

Introduction & Structural Rationale Bicyclic and linked nitrogen heterocycles are highly prized in contemporary medicinal chemistry for their ability to modulate physicochemical properties, enhance metabolic stability, a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

Bicyclic and linked nitrogen heterocycles are highly prized in contemporary medicinal chemistry for their ability to modulate physicochemical properties, enhance metabolic stability, and serve as conformationally restricted bioisosteres for piperazines and piperidines[1]. Specifically, tert-butyl 3-(azepan-3-yl)azetidine-1-carboxylate (CAS 2137981-38-3)[2] represents a versatile, sp³-rich scaffold.

The azetidine ring is characterized by high ring strain and conformational rigidity, features that have been successfully incorporated into FDA-approved drugs like baricitinib and cobimetinib to improve pharmacokinetic profiles[1]. Conversely, the azepane ring provides a flexible, seven-membered core that has shown significant pharmacological utility ranging from kinase inhibition to central nervous system (CNS) modulation[3][4]. Functionalizing this dual-ring system requires a strategic, orthogonal approach to selectively elaborate each nitrogen center.

Strategic Functionalization Logic

As an Application Scientist, it is critical to understand why we sequence reactions in a specific order. This molecule possesses two distinct nitrogen atoms with orthogonal reactivity profiles:

  • Azepane N1': An unprotected secondary amine. It is sterically accessible and highly nucleophilic, making it the primary site for initial functionalization.

  • Azetidine N1: Protected as a tert-butyl carbamate (Boc). It remains chemically inert during the functionalization of the azepane ring.

The Causality of the Workflow: Attempting to deprotect the azetidine first would yield a diamine, leading to severe chemoselectivity issues during functionalization. By exploiting the orthogonal protection strategy, we first elaborate the free azepane nitrogen. Once complete, the Boc group is cleaved under acidic conditions to reveal the azetidine secondary amine for late-stage diversification[5][6].

G A Starting Material tert-Butyl 3-(azepan-3-yl) azetidine-1-carboxylate B Stage 1 Azepane Functionalization (Reductive Amination/Acylation) A->B Electrophile, Base/Reductant C Stage 2 Boc Deprotection (TFA/DCM, 0°C to RT) B->C Acidic Cleavage D Stage 3 Azetidine Functionalization (Arylation/Alkylation) C->D Electrophile, Base/Catalyst

Workflow for the orthogonal functionalization of the azepane-azetidine linked scaffold.

Experimental Protocols (Self-Validating Systems)

Protocol A: Reductive Amination of the Azepane Core

Causality & Validation: Sodium triacetoxyborohydride (STAB) is selected over sodium borohydride due to its milder reducing power. STAB selectively reduces the transient iminium ion without reducing the unreacted aldehyde, minimizing alcohol byproducts. The addition of catalytic acetic acid accelerates iminium ion formation.

  • Initiation: Dissolve tert-butyl 3-(azepan-3-yl)azetidine-1-carboxylate (1.0 equiv) and the target aldehyde (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Catalysis: Add glacial acetic acid (1.5 equiv) to the mixture. Stir at room temperature for 1–2 hours.

    • Self-Validation Step: Sample an aliquot for LC-MS. Do not proceed until the complete disappearance of the starting amine and the formation of the intermediate iminium/hemiaminal mass is confirmed.

  • Reduction: Portion-wise, add NaBH(OAc)₃ (1.5 equiv). Stir the suspension at room temperature for 12–16 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess reductant. Extract with dichloromethane (DCM), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography.

G A Azepane Secondary Amine + Aldehyde B Hemiaminal Intermediate A->B Nucleophilic Addition C Iminium Ion Formation (Loss of H2O) B->C Acid Catalysis (AcOH) D Hydride Transfer (from NaBH(OAc)3) C->D Selective Reduction E Tertiary Amine Product D->E Irreversible Step

Mechanistic sequence of the reductive amination at the azepane nitrogen.

Protocol B: Amide Coupling at the Azepane Core

Causality & Validation: HATU is utilized as the coupling reagent because it efficiently handles sterically hindered secondary amines like those found in azepane rings[5]. DIPEA is used as a non-nucleophilic base to ensure the amine is fully deprotonated and reactive.

  • Pre-activation: In a dried flask, dissolve the carboxylic acid (1.2 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv) and stir for 15 minutes at room temperature to form the active OAt ester.

  • Coupling: Add the starting material (1.0 equiv) dissolved in a minimal amount of DMF.

  • Reaction: Stir at 40 °C for 16–72 hours[5].

    • Self-Validation Step: Monitor the conversion of the active ester to the amide product via LC-MS.

  • Workup: Dilute with EtOAc and wash sequentially with 5% LiCl (aq) (to remove DMF), saturated NaHCO₃, and brine. Dry and concentrate.

Protocol C: Boc Deprotection of the Azetidine Ring

Causality & Validation: Acidic cleavage using Trifluoroacetic acid (TFA) triggers the elimination of isobutylene and carbon dioxide. DCM is used as a co-solvent to moderate the reaction exotherm and maintain solubility[5][6].

  • Preparation: Dissolve the Stage 1 functionalized intermediate in DCM (0.1 M). Cool the solution to 0 °C using an ice bath.

  • Cleavage: Dropwise, add TFA to achieve a 1:1 (v/v) ratio of TFA:DCM[5].

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 15–18 hours[5].

    • Self-Validation Step: Bubbling (CO₂ evolution) should be observed initially. Confirm complete consumption of the Boc-protected species via LC-MS (loss of 100 Da).

  • Isolation: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA, yielding the azetidine TFA salt.

Protocol D: Late-Stage Functionalization (Buchwald-Hartwig Arylation)

Causality & Validation: Azetidines can be sensitive to ring-opening under harsh conditions. A palladium-catalyzed cross-coupling utilizing a bulky, electron-rich phosphine ligand (e.g., RuPhos) and a strong but non-nucleophilic base (NaOtBu) ensures selective C-N bond formation without compromising the strained four-membered ring.

  • Setup: In a glovebox or under a strict argon atmosphere, charge a vial with the azetidine intermediate (free base, 1.0 equiv), aryl bromide (1.2 equiv), Pd₂(dba)₃ (5 mol%), RuPhos (10 mol%), and NaOtBu (2.0 equiv).

  • Solvation: Add degassed anhydrous toluene (0.1 M).

  • Reaction: Seal the vial and heat at 90 °C for 12 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), and concentrate. Purify via reverse-phase HPLC.

Quantitative Data & Reaction Metrics

The following table summarizes the expected metrics for these transformations based on standard medicinal chemistry optimization parameters[3][5][6]:

Reaction StageTransformationTypical ReagentsExpected Yield (%)Reaction Time (h)Key Analytical Marker (LC-MS)
Stage 1 Reductive AminationAldehyde, STAB, AcOH, DCE75 - 90%12 - 16+[M+H] shift corresponding to alkyl addition
Stage 1 Amide CouplingR-COOH, HATU, DIPEA, DMF65 - 85%16 - 72Disappearance of active ester intermediate
Stage 2 Boc DeprotectionTFA, DCM (1:1)> 95%15 - 18Loss of 100 Da (cleavage of Boc group)
Stage 3 N-ArylationAr-Br, Pd₂(dba)₃, RuPhos50 - 70%12+[M+H] shift corresponding to aryl addition

References

  • Functionalization of azetidine, pyrrolidine, piperidine, and azepane scaffolds. ResearchGate.[Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.[Link]

  • Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. MDPI.[Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ResearchGate.[Link]

Sources

Application

Application Note: Preclinical In Vivo Profiling of tert-Butyl 3-(azepan-3-yl)azetidine-1-carboxylate

Target Audience: Pharmacokineticists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Advanced Methodological Guide & Protocol Introduction & Scientific Rationale Azetidines are four-mem...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Pharmacokineticists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Advanced Methodological Guide & Protocol

Introduction & Scientific Rationale

Azetidines are four-membered, nitrogen-containing heterocycles that have emerged as vital motifs in modern drug discovery. Their unique physicochemical profiles—characterized by high ring strain, sp³-rich geometry, and conformational rigidity—confer enhanced metabolic stability, solubility, and target selectivity compared to their linear or flexible ring counterparts[1].

The compound tert-butyl 3-(azepan-3-yl)azetidine-1-carboxylate represents a highly functionalized, bis-heterocyclic scaffold. While the tert-butyloxycarbonyl (Boc) group is traditionally utilized as a transient synthetic protecting group, administering Boc-protected scaffolds in vivo has become a critical technique in advanced preclinical development.

Why administer a Boc-protected compound in vivo?

  • Lipophilic Tracing & BBB Penetration: The free secondary amine of the azetidine ring is highly basic and prone to rapid renal clearance or N-glucuronidation. Masking this amine with a Boc group drastically increases the compound's lipophilicity (LogP), allowing researchers to evaluate the intrinsic passive diffusion and Blood-Brain Barrier (BBB) penetration of the core azepane-azetidine scaffold.

  • Prodrug & Carbamate Stability Evaluation: The Boc group serves as a model for carbamate-based prodrugs. Evaluating its in vivo stability provides essential pharmacokinetic (PK) data on enzymatic and acidic cleavage rates in systemic circulation[2].

  • Forensic & Metabolic Profiling: "Precursor drugs" utilizing Boc-protection are increasingly encountered in toxicology. Understanding how these masked compounds metabolize into active secondary amines is critical for accurate bioanalytical identification[3].

Physicochemical & Quantitative Data Summary

The addition of the Boc group eliminates the ability of the azetidine nitrogen to form a soluble salt, fundamentally altering its PK profile. Table 1 outlines the physicochemical shifts, while Table 2 summarizes the expected in vivo PK parameters in a murine model.

Table 1: Physicochemical Properties

PropertyFree Amine (Deprotected)Boc-Protected Scaffold
Molecular Formula C₁₀H₂₀N₂C₁₅H₂₈N₂O₂
Molecular Weight 168.28 g/mol 268.39 g/mol
Predicted LogP 0.8 (Hydrophilic)3.2 (Highly Lipophilic)
Topological Polar Surface Area 24.1 Ų53.6 Ų
Aqueous Solubility High (as HCl salt)Poor (<0.1 mg/mL)
Plasma Protein Binding Low (~30%)High (>95%)

Table 2: In Vivo Pharmacokinetic Parameters (Sprague-Dawley Rats) (Data summarized from analogous lipophilic azetidine-carbamate studies[4])

ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax 4.12 µM (at 5 min)1.85 µM
Tmax N/A2.5 hours
AUC₀₋₂₄ 12.4 µM·h18.6 µM·h
Half-life (t₁/₂) 1.8 hours3.5 hours
Bioavailability (F%) 100%~30%

Experimental Workflows & Mechanistic Pathways

To understand the fate of tert-butyl 3-(azepan-3-yl)azetidine-1-carboxylate, we must map its distribution and biotransformation. The Boc-carbamate linkage undergoes slow in vivo hydrolysis, while the azepane ring is subject to hepatic CYP450 oxidation.

Biotransformation Boc_Cmpd tert-Butyl 3-(azepan-3-yl)azetidine-1-carboxylate (Highly Lipophilic Prodrug/Tracer) Systemic Systemic Circulation (High Plasma Protein Binding) Boc_Cmpd->Systemic IV / PO Tissue Tissue Distribution (Enhanced BBB Penetration) Systemic->Tissue Distribution Metabolism Hepatic Microsomal Metabolism (CYP450 Oxidation of Azepane) Systemic->Metabolism Phase I Deprotection In Vivo Deprotection (Acidic/Enzymatic Cleavage) Systemic->Deprotection Slow Cleavage Active 3-(azepan-3-yl)azetidine (Active Secondary Amine) Deprotection->Active -Boc

In vivo PK distribution and biotransformation of the Boc-protected azetidine scaffold.

Detailed Experimental Protocols

The following protocols are engineered as self-validating systems . Every step includes the mechanistic causality behind the methodological choice to ensure high-fidelity data recovery.

Protocol A: Formulation for In Vivo Administration

Causality: Because the Boc group prevents the formation of a water-soluble amine salt, standard aqueous vehicles (e.g., PBS) will cause immediate precipitation. A co-solvent micellar system is required to prevent micro-embolisms during Intravenous (IV) dosing.

  • Weighing: Accurately weigh 10 mg of tert-butyl 3-(azepan-3-yl)azetidine-1-carboxylate.

  • Solubilization: Dissolve the compound completely in 500 µL of Dimethyl Sulfoxide (DMSO). Vortex for 2 minutes until optically clear.

  • Micelle Formation: Add 1.0 mL of Cremophor EL (polyethoxylated castor oil). Sonicate at 30°C for 5 minutes.

  • Aqueous Dilution: Slowly add 8.5 mL of sterile 0.9% normal saline dropwise while under continuous vortexing to yield a final concentration of 1 mg/mL (5% DMSO / 10% Cremophor EL / 85% Saline).

  • Validation Check: Pass the formulation through a 0.22 µm PTFE syringe filter. If resistance is felt, precipitation has occurred, and the formulation must be discarded.

Protocol B: Plasma Sampling & Liquid-Liquid Extraction (LLE)

Causality: Boc-protected azetidines exhibit >95% plasma protein binding. Standard Protein Precipitation (PPT) using acetonitrile often co-precipitates the bound drug, leading to artificially low recovery. LLE disrupts protein binding and selectively partitions the lipophilic scaffold into the organic phase.

  • Collection: Collect 200 µL of whole blood via the jugular vein into K₂EDTA tubes at designated time points (0.25, 0.5, 1, 2, 4, 8, 24 hrs). Centrifuge at 4,000 × g for 10 min at 4°C to isolate plasma.

  • Buffering: Transfer 50 µL of plasma to a clean tube. Add 50 µL of 0.1 M Ammonium Carbonate buffer (pH 9.0) to ensure the azepane nitrogen remains un-ionized, maximizing lipophilicity.

  • Extraction: Add 500 µL of Ethyl Acetate. Vortex vigorously for 10 minutes.

  • Separation: Centrifuge at 12,000 × g for 5 minutes. Transfer 400 µL of the upper organic layer to a clean vial.

  • Drying & Reconstitution: Evaporate the organic layer to dryness under a gentle stream of nitrogen at room temperature. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 90% Water / 10% Acetonitrile with 0.1% Formic Acid).

Protocol C: LC-MS/MS Bioanalysis (Artifact Prevention)

Causality: The carbamate linkage of the Boc group is highly susceptible to thermal and collision-induced dissociation (CID) inside the mass spectrometer's Electrospray Ionization (ESI) source. If standard high-energy parameters are used, the Boc group will cleave inside the instrument, falsely indicating that the compound was metabolized in vivo[3].

Analytical_Workflow S1 Plasma Sample Collection S2 Liquid-Liquid Extraction (Ethyl Acetate) S1->S2 S3 LC-MS/MS Injection (Soft ESI Mode) S2->S3 S4 Artifact Check (In-Source CID <1%?) S3->S4 S4->S3 No (Lower DP) S5 Data Quantification (PK Parameters) S4->S5 Yes

Self-validating LC-MS/MS bioanalytical workflow for Boc-protected compounds.

  • Chromatography: Use a C18 column (e.g., 50 × 2.1 mm, 1.7 µm) with a gradient of Water/Acetonitrile containing 0.1% Formic Acid.

  • Soft Ionization Tuning: Set the ESI source temperature below 350°C.

  • Declustering Potential (DP) Optimization:

    • Self-Validation Step: Inject a pure standard of the Boc-protected compound. Monitor both the intact mass [M+H]+ (m/z 269.2) and the deprotected mass [M-Boc+H]+ (m/z 169.1).

    • Lower the DP and Entrance Potential (EP) until the signal of the deprotected mass is < 1% of the intact mass. This proves that any deprotected compound found in the rat plasma was generated in vivo, not in the mass spectrometer.

  • MRM Transitions: Quantify the intact drug using the transition m/z 269.2 → 152.1 (cleavage of the azepane ring) rather than the loss of the Boc group, ensuring high specificity.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of tert-Butyl 3-(azepan-3-yl)azetidine-1-carboxylate

Welcome to the Technical Support and Knowledge Base for the synthesis of sp³-rich heterocyclic fragments. This guide is specifically tailored for researchers, scientists, and drug development professionals synthesizing t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Knowledge Base for the synthesis of sp³-rich heterocyclic fragments. This guide is specifically tailored for researchers, scientists, and drug development professionals synthesizing tert-Butyl 3-(azepan-3-yl)azetidine-1-carboxylate .

Constructing a bond between two secondary aliphatic carbons (a secondary-secondary sp³-sp³ cross-coupling) is notoriously difficult due to the steric hindrance that prevents standard oxidative addition and the high propensity for β-hydride elimination. To bypass these limitations, this protocol utilizes a state-of-the-art Metallaphotoredox Decarboxylative Cross-Coupling strategy, leveraging a synergistic Iridium/Nickel dual catalytic cycle to forge the critical azetidine-azepane linkage.

Standard Operating Procedure (SOP)

This self-validating protocol couples 1-Boc-azetidine-3-carboxylic acid with 1-Cbz-3-bromoazepane. The methodology relies on the generation of an alkyl radical via photocatalytic decarboxylation, followed by radical capture at a nickel center, as established in the [1].

Phase 1: Metallaphotoredox Decarboxylative sp³-sp³ Cross-Coupling
  • Reagent Preparation: In a rigorously dried 40 mL reaction vial equipped with a Teflon septum, add 1-Boc-azetidine-3-carboxylic acid (0.75 mmol, 1.5 equiv), 1-Cbz-3-bromoazepane (0.5 mmol, 1.0 equiv), the photocatalyst Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol %), the nickel precatalyst NiCl₂·glyme (5 mol %), the ligand dtbbpy (5 mol %), and Cs₂CO₃ (1.5 equiv).

  • Solvent Addition & Degassing: Add 5 mL of a DMF/H₂O mixture (9:1 v/v). Causality Note: The deliberate addition of water acts as a self-validating system; it intentionally decelerates the competing nucleophilic esterification pathway between the carboxylic acid and the alkyl bromide, driving the reaction toward the desired radical cross-coupling [1]. Degas the mixture via three strict freeze-pump-thaw cycles.

  • Photochemical Irradiation: Backfill the vial with Argon. Irradiate the mixture using a 34 W blue LED lamp (λ = 450 nm) for 24 hours. Critical: A cooling fan must be employed to maintain the ambient temperature at 25 °C. Elevated temperatures will accelerate catalyst degradation and promote unwanted thermal side-reactions.

  • Workup & Isolation: Dilute the crude mixture with EtOAc. Wash the organic layer with saturated aqueous LiCl (3 × 15 mL) to effectively partition and remove the DMF solvent. Dry over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography to isolate the intermediate 1-Boc-3-(1-Cbz-azepan-3-yl)azetidine.

Phase 2: Hydrogenolysis (Cbz Deprotection)
  • Reaction Setup: Dissolve the purified intermediate in anhydrous MeOH (0.1 M concentration). Add 10% Pd/C (10 wt% relative to the substrate).

  • Hydrogenation: Purge the reaction flask with H₂ gas and stir vigorously under a balloon of H₂ at room temperature for 12 hours.

  • Filtration: Filter the black suspension through a tightly packed pad of Celite, washing thoroughly with excess MeOH. Concentrate the filtrate to yield the final target: tert-Butyl 3-(azepan-3-yl)azetidine-1-carboxylate .

Workflow Step1 1. Preparation Degas Solvents (Ar) Step2 2. Assembly Ir/Ni Catalysts + Substrates Step1->Step2 Step3 3. Photoreaction Blue LED (24h) Step2->Step3 Step4 4. Purification Column Chromatography Step3->Step4 Step5 5. Deprotection H2, Pd/C (Cbz Removal) Step4->Step5 Step6 6. Final Product Target Molecule Step5->Step6

Figure 1: Step-by-step experimental workflow for synthesizing the azetidine-azepane target.

Mechanistic Pathway & Causality

Understanding the dual catalytic cycle is essential for troubleshooting. The Ir(III) photocatalyst absorbs blue light to reach an excited state, which oxidizes the azetidine-3-carboxylate. This triggers a rapid decarboxylation (-CO₂), generating a nucleophilic azetidin-3-yl radical.

Concurrently, the Ni(0) catalyst undergoes oxidative addition with the electrophilic 1-Cbz-3-bromoazepane to form a Ni(II)-alkyl complex. This complex intercepts the transient azetidin-3-yl radical, forming a high-valent Ni(III)-dialkyl species. Rapid reductive elimination forges the challenging secondary-secondary sp³-sp³ bond, bypassing the steric limitations of traditional cross-coupling [2].

Mechanism Ir3 Ir(III) Ground State Ir3_star *Ir(III) Excited State Ir3->Ir3_star Blue LED Ir2 Ir(II) Reduced State Ir3_star->Ir2 SET (Oxidation) Acid Azetidine Carboxylate Ir3_star->Acid Ir2->Ir3 SET (Reduction) Ni1 Ni(I) Species Ir2->Ni1 Radical Azetidin-3-yl Radical Acid->Radical -CO2 Ni3 Ni(III)-Dialkyl Complex Radical->Ni3 Ni0 Ni(0) Catalyst Ni2 Ni(II)-Alkyl Complex Ni0->Ni2 Oxidative Addition Ni2->Ni3 Radical Capture Ni3->Ni1 Reductive Elimination Prod sp3-sp3 Coupled Scaffold Ni3->Prod Ni1->Ni0 SET from Ir(II)

Figure 2: Synergistic Ir/Ni metallaphotoredox catalytic cycle for sp3-sp3 cross-coupling.

Optimization & Quantitative Performance Data

The following table summarizes the quantitative impact of critical reaction parameters on the yield of the sp³-sp³ coupling phase. These metrics serve as a baseline for diagnosing suboptimal experimental setups.

EntryDeviation from Standard ConditionsYield (%)Mechanistic Observation
1 None (Standard SOP) 85% Optimal secondary-secondary coupling.
2Omission of H₂O additive42%High levels of nucleophilic esterification side-product observed.
3Substitution of dtbbpy with bipyridine31%Increased metal-alkyl bond isomerization (chain walking).
4Omission of blue LED irradiation0%No photocatalytic radical generation; starting materials recovered.
5Incomplete degassing (O₂ present)<5%Rapid oxidation of Ni(0) to inactive Ni(II); "nickel black" forms.

Troubleshooting & FAQs

Q1: I am observing high levels of esterification side-products instead of the cross-coupled product. How do I fix this? A: Esterification is a direct competing pathway where the carboxylate acts as a classical nucleophile against the alkyl bromide. As demonstrated in the [1], adding 10% (v/v) water to the DMF solvent significantly decelerates ester formation. The water hydrates the carboxylate, reducing its nucleophilicity without impeding the single-electron transfer (SET) required for radical generation.

Q2: The reaction stalls at 30% conversion and a black precipitate forms in the vial. What is causing catalyst deactivation? A: The appearance of a black precipitate ("nickel black") is a definitive indicator of nickel catalyst degradation. This is almost always caused by oxygen ingress. The Ni(0) and Ni(I) intermediates are highly sensitive to oxidation. Ensure your reaction is rigorously degassed using at least three freeze-pump-thaw cycles, and verify the integrity of your Teflon septa.

Q3: I am isolating isomerized products (e.g., coupling at the 2-position or 4-position of the azepane ring). How do I prevent this? A: Metal-alkyl bond isomerization (often referred to as "chain walking") is a common failure mode in secondary-secondary couplings due to competitive β-hydride elimination [2]. To suppress this, you must use a rigid, sterically demanding ligand. Ensure you are using dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) rather than standard bipyridine. The bulky tert-butyl groups accelerate the rate of reductive elimination from the Ni(III) center, outcompeting the rate of β-hydride elimination.

Q4: I am detecting significant amounts of dehalogenated azepane byproduct. What is driving this side reaction? A: Halide reduction occurs when the intermediate alkyl radical abstracts a hydrogen atom (HAT) from the solvent or an additive before it can be captured by the nickel complex. If you observe this, verify that your DMF is of high purity (free of formate impurities which act as hydride donors). If the issue persists, consider switching to a slightly less reducing photocatalyst to fine-tune the SET kinetics.

References

  • Johnston, C. P., Smith, R. T., Allmendinger, S., & MacMillan, D. W. C. (2016). Metallaphotoredox-catalysed sp³–sp³ cross-coupling of carboxylic acids with alkyl halides. Nature, 536(7616), 322–325. URL:[Link]

  • Smith, R. T., Zhang, X., Rincón, J. A., et al. (2018). Metallaphotoredox-Catalyzed Cross-Electrophile Csp³–Csp³ Coupling of Aliphatic Bromides. Journal of the American Chemical Society, 140(51), 17873–17877. URL:[Link]

Optimization

Technical Support Center: Troubleshooting tert-Butyl 3-(azepan-3-yl)azetidine-1-carboxylate

Welcome to the Technical Support Center for complex heterocyclic building blocks. This guide is specifically engineered for researchers and drug development professionals working with tert-Butyl 3-(azepan-3-yl)azetidine-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for complex heterocyclic building blocks. This guide is specifically engineered for researchers and drug development professionals working with tert-Butyl 3-(azepan-3-yl)azetidine-1-carboxylate .

This bifunctional molecule presents a unique synthetic challenge: it contains a highly reactive, unprotected secondary amine within a 7-membered azepane ring, coupled to a fragile, Boc-protected 4-membered azetidine ring. The inherent tension between functionalizing the azepane amine while preserving the strained azetidine architecture requires precise kinetic and thermodynamic control.

Part 1: Mechanistic Causality & Structural Liabilities

To successfully manipulate this compound, one must understand the opposing chemical forces at play:

  • Azetidine Ring Strain: The 4-membered azetidine ring possesses an inherent ring strain of approximately 25.4 kcal/mol[1]. While stable under neutral conditions, coordination of Lewis acids to the azetidine nitrogen drastically lowers the activation energy required for nucleophilic ring-opening[2].

  • Boc Group Lability: The tert-butoxycarbonyl (Boc) group provides excellent orthogonal protection against basic, reductive, and oxidative environments[3]. However, it is highly susceptible to mild acidic conditions, decomposing into a reactive tert-butyl cation and carbon dioxide[4].

  • Azepane Nucleophilicity: The free secondary amine on the azepane ring is highly nucleophilic. Reactions targeting this site (e.g., acylation, sulfonylation) often generate acidic byproducts (like HCl) that directly threaten both the Boc group and the azetidine ring[1].

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: During the N-acylation of the azepane ring, my LC-MS shows a major byproduct with a mass shift of +36 Da. What is happening?

A1: You are observing azetidine ring-opening . When reacting the azepane amine with acyl chlorides, the acyl chloride can act as a weak Lewis acid. It coordinates to the azetidine nitrogen, exacerbating the ~25.4 kcal/mol ring strain[1]. The chloride ion (generated during the acylation of the azepane) then acts as a nucleophile, attacking the C2 or C4 position of the azetidine in an SN2-type mechanism, cleaving the ring and adding the mass of HCl (+36 Da) to your target molecule. Resolution: Suppress this pathway by running the reaction at 0 °C to minimize kinetic energy, and use a sterically hindered, non-nucleophilic base to scavenge the chloride/HCl.

Q2: My target product yield is low, and I detect a highly polar byproduct with a mass of Target - 100 Da. How do I prevent this?

A2: A loss of 100 Da is the classic signature of premature Boc deprotection (loss of isobutylene and CO2). This occurs when the acidic byproducts of your functionalization reaction (e.g., HCl from sulfonyl chlorides or acyl chlorides) are not efficiently neutralized[4]. The localized acidic environment protonates the Boc carbamate, triggering its collapse[3]. Resolution: Ensure you are using at least 2.0–2.5 equivalents of a base like N,N-Diisopropylethylamine (DIPEA). Do not use weaker or highly nucleophilic bases that fail to scavenge the acid rapidly enough.

Q3: Why is dropwise addition of the electrophile critical for this specific building block?

A3: Dropwise addition prevents localized concentration spikes of the electrophile. High local concentrations of Lewis-acidic reagents outcompete the base, leading to transient acidic microenvironments that simultaneously trigger both Boc-deprotection and azetidine ring-opening[1].

Part 3: Data Presentation & Condition Optimization

The following tables summarize the quantitative relationship between reaction conditions and byproduct distribution during the N-acylation of the azepane moiety.

Table 1: Diagnostic Mass Shifts for LC-MS Profiling

Byproduct TypePrimary MechanismLC-MS Mass Shift (Δm)Key NMR Signature
Azetidine Ring-Opening Nucleophilic attack (Cl⁻) on strained ring+36 Da (HCl addition)Loss of azetidine multiplet (4.0-5.0 ppm); new CH2-Cl signals
Premature Boc Loss Acid-catalyzed carbamate cleavage-100 Da (Loss of Boc)Complete loss of 9H singlet at ~1.45 ppm
Over-alkylation Uncontrolled amine nucleophilicity+ R-group massDownfield shift in azepane N-CH2 protons

Table 2: Optimization of N-Acylation Conditions

Base UsedSolventTemperature (°C)Yield (Desired)Ring-Opened ByproductBoc-Deprotected Byproduct
NoneDCM25< 10%45%40%
TEA (1.2 eq)DCM2565%20%10%
DIPEA (2.5 eq)DCM092%< 2%< 1%
DIPEA (2.5 eq)THF-78 to 096% Not Detected Not Detected

Part 4: Experimental Protocols

Self-Validating Protocol: Selective N-Acylation of the Azepane Ring

This step-by-step methodology is engineered to functionalize the azepane secondary amine while strictly preserving the Boc-azetidine moiety.

Step 1: Preparation and Inertion Dissolve 1.0 mmol of tert-Butyl 3-(azepan-3-yl)azetidine-1-carboxylate in 10 mL of anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) in a flame-dried flask under a strict nitrogen atmosphere.

Step 2: Thermodynamic Control Submerge the reaction flask in an ice-water bath to bring the internal temperature to exactly 0 °C. Causality: Lowering the temperature restricts the kinetic energy of the system, preventing the activation barrier for azetidine ring-opening from being breached[1].

Step 3: Acid Scavenging Add 2.5 mmol (2.5 equivalents) of N,N-Diisopropylethylamine (DIPEA) in a single portion. Causality: DIPEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl generated during acylation immediately, preventing acid-catalyzed Boc deprotection without interfering with the electrophile[4].

Step 4: Controlled Electrophile Addition Dissolve 1.1 mmol of the desired acyl chloride in 2 mL of anhydrous DCM. Add this solution dropwise over 15–20 minutes using a syringe pump. Causality: Dropwise addition ensures the electrophile is the limiting reagent in the microenvironment, preventing Lewis-acid coordination to the azetidine nitrogen[1].

Step 5: Quench and Workup Stir for 30 minutes at 0 °C. Monitor via TLC (Ninhydrin stain). Once the free amine is consumed, quench the reaction immediately with 10 mL of saturated aqueous NaHCO3 to neutralize any residual acidity. Extract with DCM, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Part 5: Diagnostic Visualizations

Pathway SM tert-Butyl 3-(azepan-3-yl) azetidine-1-carboxylate (Strained Ring + Free Amine) Reagent Acyl Chloride / Electrophile Addition SM->Reagent PathA Path A: Poor Control (High Temp, Weak Base) Reagent->PathA HCl accumulation & Lewis acid activation PathB Path B: Optimal Control (0°C, DIPEA) Reagent->PathB HCl scavenged & Kinetic control Byprod1 Byproduct 1: Azetidine Ring-Opening (+36 Da) PathA->Byprod1 Nucleophilic attack on C2/C4 Byprod2 Byproduct 2: Boc Deprotection (-100 Da) PathA->Byprod2 Acidic cleavage Product Desired Product: Selective N-Acylation PathB->Product Amine functionalization

Reaction pathway showing divergence between desired azepane acylation and azetidine degradation.

Troubleshooting Start LC-MS Analysis of Crude Mixture Decision1 Mass = Target + 36 Da? Start->Decision1 Decision2 Mass = Target - 100 Da? Decision1->Decision2 No RingOpen Diagnosis: Azetidine Ring-Opening Decision1->RingOpen Yes BocLoss Diagnosis: Premature Boc Loss Decision2->BocLoss Yes Success Diagnosis: Clean Conversion Decision2->Success No Fix1 Action: Lower Temp to 0°C Use Non-nucleophilic Base RingOpen->Fix1 Fix2 Action: Increase DIPEA eq. or Switch to Cbz BocLoss->Fix2

Diagnostic workflow for identifying and resolving common structural byproducts via LC-MS analysis.

Sources

Troubleshooting

Technical Support Center: Optimization of tert-Butyl 3-(azepan-3-yl)azetidine-1-carboxylate Reaction Conditions

Welcome to the Technical Support Center for tert-Butyl 3-(azepan-3-yl)azetidine-1-carboxylate (CAS: 2137981-38-3). This sp³-rich, conformationally restricted building block is highly valued in modern drug discovery.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for tert-Butyl 3-(azepan-3-yl)azetidine-1-carboxylate (CAS: 2137981-38-3). This sp³-rich, conformationally restricted building block is highly valued in modern drug discovery. However, its dual-amine architecture—comprising a sterically hindered, free secondary azepane amine and a highly strained, Boc-protected azetidine nitrogen—presents unique chemoselectivity and stability challenges.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your synthetic workflows.

Orthogonal Functionalization Workflow

The successful utilization of this scaffold relies on a strict order of operations: functionalizing the azepane ring first, followed by the controlled deprotection of the delicate azetidine ring.

Workflow SM tert-Butyl 3-(azepan-3-yl)azetidine-1-carboxylate (Starting Material) Step1 Azepane N-Functionalization (Reductive Amination / Amidation) SM->Step1 STAB or HATU Intermediate N-Alkyl/Acyl Azepane Intermediate (Boc-Protected) Step1->Intermediate Step2 Controlled Boc Deprotection (TFA/DCM at 0°C) Intermediate->Step2 Mild Acid Cleavage Product Fully Functionalized Bicyclic Scaffold Step2->Product

Caption: Ideal orthogonal functionalization sequence for tert-Butyl 3-(azepan-3-yl)azetidine-1-carboxylate.

FAQ 1: Selective N-Functionalization of the Azepane Ring (Reductive Amination)

Q: Why am I observing low yields and significant unreacted starting material when performing reductive amination on the azepane nitrogen?

A: The secondary amine of the azepane ring is β-branched (connected to the azetidine at the 3-position), which introduces significant steric hindrance. This hindrance impedes the efficient formation of the transient iminium ion intermediate. Furthermore, using aggressive reducing agents like Sodium Borohydride (NaBH₄) will prematurely reduce your starting aldehyde/ketone into an alcohol before the hindered iminium ion can form[1].

Optimization & Causality: To overcome this, you must decouple iminium formation from reduction. First, ensure the reaction is maintained at a mildly acidic pH (4–6) using Acetic Acid; this protonates the carbonyl oxygen to facilitate nucleophilic attack without completely neutralizing the basic azepane amine[1]. Second, switch your reducing agent to Sodium Triacetoxyborohydride (STAB) . The three bulky, electron-withdrawing acetoxy groups on STAB provide steric shielding and stabilize the B–H bond, making it highly selective for reducing the iminium ion over the starting carbonyl compound[2].

Self-Validating Protocol: STAB-Mediated Reductive Amination
  • Iminium Formation: Dissolve tert-butyl 3-(azepan-3-yl)azetidine-1-carboxylate (1.0 eq) and the target aldehyde/ketone (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) (10 mL/mmol). Add glacial acetic acid (1.0 eq) to adjust the pH to ~5.

  • Validation Step: Stir at room temperature for 45 minutes. Self-Validation: Take a 10 µL aliquot, quench with a micro-drop of NaBH₄ in methanol, and analyze via LC-MS. You should observe the mass of the desired alkylated product, confirming successful iminium formation.

  • Reduction: Add STAB (1.5 eq) portion-wise over 10 minutes to prevent thermal spiking.

  • Monitoring: Stir at room temperature for 2–4 hours. LC-MS should show the disappearance of the iminium mass.

  • Quench: Slowly add saturated aqueous NaHCO₃ until bubbling ceases (pH > 7) to decompose residual STAB and neutralize the acetic acid. Extract with dichloromethane (DCM).

FAQ 2: Driving Amidation of the Hindered Secondary Amine

Q: Standard EDC/HOBt coupling conditions are failing to acylate the azepane ring, resulting in sluggish reactions and poor yields. How can I drive this amidation to completion?

A: EDC/HOBt generates an active ester that is often insufficiently reactive to overcome the steric barrier presented by the β-branched secondary amine of the azepane ring[3].

Optimization & Causality: Transition to uronium-based coupling reagents, specifically HATU . HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen atom in the pyridine ring of HOAt provides a neighboring group effect, acting as a hydrogen-bond acceptor that pre-organizes the hindered secondary amine for nucleophilic attack. Additionally, use DIPEA (N,N-Diisopropylethylamine) instead of Triethylamine (TEA); DIPEA is a non-nucleophilic base that prevents competitive side reactions with the active ester[3].

Self-Validating Protocol: HATU-Mediated Amide Coupling
  • Activation: In a dry flask, dissolve the carboxylic acid (1.2 eq) and HATU (1.3 eq) in anhydrous DMF (5 mL/mmol). Add DIPEA (3.0 eq).

  • Validation Step: Stir for 15 minutes at room temperature. Self-Validation: The solution will turn slightly yellow, indicating the formation of the HOAt active ester. LC-MS of an aliquot will confirm the active ester mass.

  • Coupling: Add tert-butyl 3-(azepan-3-yl)azetidine-1-carboxylate (1.0 eq) as a solution in DMF.

  • Monitoring: Stir at room temperature for 2–6 hours. Monitor by LC-MS until the starting amine mass is fully consumed.

  • Workup: Quench with water to hydrolyze unreacted active ester. Extract with Ethyl Acetate (EtOAc), and wash the organic layer extensively with 5% LiCl (aq) to remove residual DMF.

FAQ 3: Preventing Azetidine Ring-Opening During Boc Deprotection

Q: During the removal of the Boc group from the azetidine ring, I am observing significant degradation and the appearance of acyclic side products. How can I prevent this?

A: Azetidines possess a remarkably high inherent ring strain (approximately 25.4 kcal/mol). When exposed to harsh, unbuffered acidic conditions (like neat TFA or HCl in dioxane at elevated temperatures), the azetidine nitrogen becomes heavily protonated. This protonation lowers the activation energy for ring-opening, making the adjacent carbon highly susceptible to nucleophilic attack (even by weak nucleophiles like chloride ions or solvent molecules), often proceeding via a highly reactive azafulvenium salt intermediate[4].

Degradation BocAz N-Boc Azetidine Scaffold HarshAcid Harsh Acidic Conditions (Excess TFA, >25°C) BocAz->HarshAcid Protonated Protonated Azetidine (High Ring Strain ~25 kcal/mol) HarshAcid->Protonated Nucleophile Nucleophilic Attack (Solvent/Anion) Protonated->Nucleophile Strain Relief RingOpen Ring-Opened Degradation Product (Acyclic Amine) Nucleophile->RingOpen Irreversible

Caption: Acid-mediated degradation pathway of the strained azetidine ring.

Optimization & Causality: To prevent ring-opening, the Boc deprotection must be performed under strictly controlled kinetic conditions. By using a diluted acid solution (20% TFA in DCM) and maintaining the temperature at exactly 0 °C, the rate of Boc cleavage (which is very fast) outpaces the rate of azetidine ring-opening (which requires higher activation energy). Immediate, cold quenching is mandatory.

Self-Validating Protocol: Controlled Boc Deprotection
  • Preparation: Dissolve the N-functionalized intermediate in anhydrous DCM (10 mL/mmol). Cool the flask to 0 °C in an ice-water bath.

  • Reaction: Dropwise, add cold Trifluoroacetic acid (TFA) to achieve a final concentration of 20% v/v.

  • Monitoring: Stir strictly at 0 °C for 1 hour. Self-Validation: Monitor by TLC or LC-MS. The reaction is complete when the (M+H) mass disappears and the (M+H - 100) mass appears. If you see a mass of (M+H - 100 + 18), water has attacked the ring, indicating ring-opening has begun.

  • Cold Quench (Critical): Do not concentrate the acidic solution via rotary evaporation, as the concentration of TFA and heat will destroy the azetidine. Instead, while still at 0 °C, slowly pour the reaction mixture into a vigorously stirred biphasic mixture of DCM and cold saturated aqueous NaHCO₃.

  • Isolation: Separate the organic layer, dry over Na₂SO₄, and concentrate at <25 °C.

Quantitative Data Summary: Optimization Metrics

The following table summarizes the expected performance improvements when transitioning from standard to optimized conditions for this specific scaffold.

Reaction TypeStandard ConditionOptimized ConditionPrimary Challenge AddressedTypical Yield Improvement
Reductive Amination NaBH₃CN, MeOH, RTSTAB, DCE, AcOH (pH 5), RT Avoids premature carbonyl reduction; overcomes azepane steric bulk.35% → >85%
Amidation EDC/HOBt, TEA, DCMHATU, DIPEA, DMF, RT Enhances active ester reactivity for the hindered secondary amine.40% → >90%
Boc Deprotection 50% TFA/DCM, RT20% TFA/DCM, 0 °C, Cold Quench Prevents strain-driven azetidine ring-opening and azafulvenium formation.45% (mixed) → >95% (clean)

References

  • BenchChem. Technical Support Center: Reductive Amination for Secondary Amine Synthesis.
  • ACS Omega. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride.
  • BenchChem. How to prevent the ring-opening of azetidines during subsequent reactions.
  • Organic Chemistry Frontiers (RSC Publishing). Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion.
  • BenchChem. N-methyl-L-prolinamide (Amide coupling of hindered secondary amines).

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of tert-Butyl 3-(azepan-3-yl)azetidine-1-carboxylate

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process scientists tasked with synthesizing tert-butyl 3-(azepan-3-yl)azetidine-1-carboxylate.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process scientists tasked with synthesizing tert-butyl 3-(azepan-3-yl)azetidine-1-carboxylate.

The construction of this bis-heterocyclic scaffold requires the formation of a challenging C(sp³)–C(sp³) bond between two saturated, sterically demanding rings. Modern approaches typically employ Nickel-catalyzed cross-electrophile coupling (XEC) between a 1-Boc-3-haloazetidine and a protected 3-haloazepane[1]. While XEC avoids the need for sensitive organometallic reagents (like Grignards or organozincs), the process is prone to specific side reactions due to the ring strain of azetidines[2] and the inherent instability of sp³-hybridized organometallic intermediates[3].

This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure high-yielding, chemoselective synthesis.

Mechanistic Pathway & Side Reaction Map

To troubleshoot effectively, we must first understand the catalytic cycle and where off-target pathways diverge. The diagram below illustrates the Ni-catalyzed reductive cross-coupling cycle and the primary failure modes.

G Ni0 Ni(0) Catalyst Active Species OxAdd Oxidative Addition (1-Boc-3-iodoazetidine) Ni0->OxAdd Electrophile 1 NiII Ni(II)-Azetidine Intermediate OxAdd->NiII BocLoss Boc Deprotection (Lewis Acid Mediated) OxAdd->BocLoss Zn/Mn Lewis Acidity Radical Azepane Radical Generation (Zn/Mn or hν) NiII->Radical Electrophile 2 + Reductant BetaElim β-Hydride Elimination (Alkene Byproducts) NiII->BetaElim Slow capture RingOpen Azetidine Ring-Opening (Strain Relief) NiII->RingOpen Thermal stress NiIII Ni(III) Complex (Cross-Coupled) Radical->NiIII Radical Capture HomoCoup Homocoupling (Dimerization) Radical->HomoCoup Excess radical Product Target Molecule (Cross-Coupled Product) NiIII->Product Reductive Elimination Product->Ni0 Catalyst Regeneration

Caption: Ni-catalyzed sp³-sp³ cross-coupling cycle highlighting productive pathways and major side reactions.

Troubleshooting Guides & FAQs

Q1: Why am I seeing significant Boc-deprotection during the cross-coupling step?

The Causality: Traditional cross-electrophile couplings utilize stoichiometric metal reductants like Zinc (Zn) or Manganese (Mn) dust[1]. As the reaction proceeds, high concentrations of Zn(II) or Mn(II) salts are generated. These salts act as potent Lewis acids that coordinate to the carbonyl oxygen of the tert-butyloxycarbonyl (Boc) group, weakening the C-O bond and leading to premature cleavage, especially at elevated temperatures. The Solution:

  • Additive Control: Add a mild, non-nucleophilic coordinating ligand (e.g., 0.5 equivalents of NaI or a pyridine derivative) to attenuate the Lewis acidity of the generated metal salts.

  • Shift to Photoredox: Transition to a metallaphotoredox protocol (e.g., using Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ and a tertiary amine reductant) to entirely eliminate the need for stoichiometric metal reductants[4].

Q2: My LC-MS shows a mass corresponding to [M-2]⁺ (alkene byproducts). What is driving this?

The Causality: You are observing β -hydride elimination. When the Ni(II)-azetidine intermediate is formed, the lack of coordinating π -systems (unlike sp² couplings) makes the sp³-hybridized organonickel species highly unstable[3]. If the capture of the azepane radical is too slow, the Ni(II) center will abstract a β -hydrogen from the azetidine ring, yielding 1-Boc-azetine and a nickel hydride species. The Solution: Accelerate the reductive elimination step and rigidify the nickel coordination sphere. Switch your ligand from a monodentate phosphine to a rigid bidentate nitrogen ligand, such as 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) or bathophenanthroline. These ligands enforce a geometry that disfavors the coplanar transition state required for β -hydride elimination[5].

Q3: I am observing azetidine ring-opening byproducts. How can I prevent this?

The Causality: Azetidines possess approximately 26 kcal/mol of ring strain[2]. Under standard coupling conditions, two factors can trigger ring opening: (1) Nucleophilic attack by halide ions (I⁻ or Br⁻) generated during oxidative addition, or (2) Radical-mediated homolytic cleavage if the azetidinyl radical lifetime is too long. The Solution: Lower the reaction temperature. If running a standard Zn-mediated XEC, do not exceed 40°C. Ensure your solvent is strictly anhydrous (DMA or NMP), as trace water exacerbates nucleophilic ring-opening.

Q4: Homocoupling of the azepane fragment is outcompeting the cross-coupling. How do I tune the selectivity?

The Causality: In XEC, cross-selectivity relies on a radical-polar crossover mechanism. The Ni catalyst preferentially undergoes oxidative addition with the more sterically accessible electrophile (azetidine), while the reductant generates a radical from the second electrophile (azepane)[1]. If the rate of azepane radical generation exceeds the rate at which the Ni(II)-azetidine complex can capture it, the radicals will dimerize (homocoupling). The Solution: Control the steady-state concentration of the azepane radical. This can be achieved by setting up a syringe pump to slowly add the 1-Cbz-3-iodoazepane over 2-4 hours, ensuring that the radical is captured by the Ni(II) complex as soon as it is generated.

Quantitative Data: Side Reaction Signatures & Mitigation

Summarized below are the key analytical signatures of the side reactions and the specific parameter adjustments required to mitigate them.

Side ReactionAnalytical Signature (LC-MS / NMR)Primary CauseMitigation Strategy
Boc Deprotection [M-100]⁺ (Loss of Boc); Free NH peak in ¹H NMRLewis acidic Zn(II)/Mn(II) saltsSwitch to photoredox catalysis or add NaI additive.
β -Hydride Elimination [M-2]⁺; Olefinic protons (5.5-6.5 ppm) in ¹H NMRSlow radical capture; flexible Ni coordinationUse rigid bidentate ligands (dtbbpy); increase radical generation rate.
Homocoupling Mass = 2 × (Azepane fragment) - I₂Excess azepane radical concentrationSyringe pump addition of 3-iodoazepane over 4 hours.
Ring Opening Acyclic amine mass; loss of symmetric azetidine signalsHigh temperature; nucleophilic attackMaintain T < 40°C; use anhydrous DMA/NMP.

Experimental Protocols

To ensure a self-validating system, the following protocol utilizes a modern Metallaphotoredox sp³-sp³ Cross-Coupling approach[4], which circumvents the Lewis acid and thermal degradation issues associated with traditional metal-powder reductants.

Step 1: Metallaphotoredox Ni-Catalyzed Cross-Coupling

Objective: Couple 1-Boc-3-iodoazetidine and 1-Cbz-3-iodoazepane.

  • Preparation of the Catalyst Solution: In an argon-filled glovebox, charge an oven-dried 20 mL vial with NiCl₂·glyme (5 mol%), dtbbpy (5 mol%), and Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%). Dissolve in anhydrous DMA (0.1 M relative to the limiting reagent) and stir for 10 minutes until a deep green/blue solution forms.

  • Reagent Addition: Add 1-Boc-3-iodoazetidine (1.0 equiv, 1.0 mmol) and 1-Cbz-3-iodoazepane (1.5 equiv, 1.5 mmol) to the vial.

  • Reductant Addition: Add super-stoichiometric tetramethylammonium formate (TMAF) or a tertiary amine (e.g., Cy₂NMe, 2.0 equiv) as the terminal hydrogen atom transfer (HAT)/electron donor.

  • Photochemical Reaction: Seal the vial with a Teflon-lined septum cap, remove from the glovebox, and irradiate with a 34 W Blue LED lamp (450 nm) at room temperature (25°C) for 16 hours. Use a cooling fan to ensure the temperature does not exceed 30°C to prevent azetidine ring-opening.

  • In-Process Control (IPC): At 16 hours, sample 10 μ L, dilute in MeCN, and analyze via LC-MS. Self-Validation: You should observe the product mass [M+H]⁺ with <5% of the [M-100]⁺ (Boc-cleavage) or [M-2]⁺ (alkene) peaks.

  • Workup: Quench the reaction with water, extract with EtOAc (3x), wash the combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to isolate 1-Cbz-3-(1-Boc-azetidin-3-yl)azepane.

Step 2: Cbz Deprotection to Yield Target Molecule

Objective: Selectively remove the Cbz group from the azepane ring without affecting the Boc group or the strained azetidine ring.

  • Reaction Setup: Dissolve the purified intermediate from Step 1 in anhydrous Methanol (0.2 M).

  • Catalyst Addition: Under a stream of nitrogen, carefully add 10 wt% Pd/C (10% w/w relative to the substrate).

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Stir vigorously at room temperature for 4 hours.

  • Workup: Filter the heterogeneous mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to afford the pure tert-butyl 3-(azepan-3-yl)azetidine-1-carboxylate.

References

  • [2] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. ResearchGate. Available at:[Link]

  • [3] /[4] Metallaphotoredox-catalysed sp³-sp³ cross-coupling of carboxylic acids with alkyl halides. Nature / PubMed Central. Available at:[Link]

  • [5] A Widely Applicable Dual Catalytic System for Cross-Electrophile Coupling Enabled by Mechanistic Studies. PubMed Central. Available at:[Link]

  • [1] Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. Chemical Reviews - ACS Publications. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: LC-MS Analysis of tert-Butyl 3-(azepan-3-yl)azetidine-1-carboxylate Metabolites

Welcome to the Advanced Analytical Support Center. As application scientists and drug metabolism experts, we know that analyzing dual-heterocycle systems like tert-Butyl 3-(azepan-3-yl)azetidine-1-carboxylate presents un...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Analytical Support Center. As application scientists and drug metabolism experts, we know that analyzing dual-heterocycle systems like tert-Butyl 3-(azepan-3-yl)azetidine-1-carboxylate presents unique chromatographic and mass spectrometric hurdles.

The presence of a highly lipophilic, acid-labile tert-butoxycarbonyl (Boc) protecting group coupled with an azepane ring creates a "Jekyll and Hyde" molecule. Upon metabolism, the physical properties of this compound shift drastically, leading to ionization artifacts, extreme polarity changes, and complex isobaric mixtures. This guide is designed to provide you with causally grounded, self-validating troubleshooting workflows to secure the integrity of your pharmacokinetic data.

MetPathway Parent tert-Butyl 3-(azepan-3-yl) azetidine-1-carboxylate [M+H]+ 255.21 DeBoc N-Deprotection (Free Diamine) [M+H]+ 155.15 Parent->DeBoc Esterase / Acid Hydroxyl Azepane Hydroxylation (Isobaric Mixture) [M+H]+ 271.21 Parent->Hydroxyl CYP450 Oxidation N-Oxidation (Azetidine/Azepane) [M+H]+ 271.21 Parent->Oxidation FMO / CYP450

Primary metabolic pathways of tert-Butyl 3-(azepan-3-yl)azetidine-1-carboxylate.

🎫 Support Ticket #101: False-Positive N-Deprotection (In-Source Fragmentation)

Question: During my in vitro microsomal stability assay, I am detecting a massive peak corresponding to the loss of the Boc group (m/z 155.15). However, the clearance rate seems impossibly fast for an esterase-resistant matrix. How can I confirm if this is a true biological metabolite or an MS artifact?

Mechanistic Rationale: You are likely observing an electrospray ionization (ESI) artifact. Boc-protected amines are notoriously labile in the gas phase. Under standard desolvation temperatures and voltages, they undergo a rapid McLafferty-type rearrangement in the ion source, simultaneously ejecting isobutylene and carbon dioxide (-100 Da)[1]. Because this fragmentation occurs after chromatographic separation but before the first mass analyzer (Q1), the mass spectrometer registers the fragment as a distinct ion, mimicking a biological de-Boc metabolite.

Quantitative Parameter Optimization

To suppress this artifact, you must transition from "Standard Screening" to "Soft Ionization" parameters.

ParameterStandard ScreeningSoft Ionization (Boc-Preserving)Causal Rationale
Capillary Voltage 3.5 - 4.0 kV2.5 - 3.0 kVReduces initial droplet internal energy.
Fragmentor / Cone Voltage 100 - 150 V40 - 60 VCritical: Minimizes collision-induced dissociation in the source region.
Desolvation Temp 350 - 400 °C250 - 280 °CPrevents thermal degradation of the labile carbamate bond.
Protocol 1: Self-Validating Source Optimization
  • Extract Ion Chromatograms (EICs): Extract the m/z for both the parent ([M+H]+ 255.21) and the suspected de-Boc metabolite ([M+H]+ 155.15).

  • Chromatographic Alignment: Overlay the two EICs.

  • Voltage Titration: Inject a neat (unmetabolized) standard of the parent compound. Gradually lower the fragmentor/cone voltage in 10 V decrements until the m/z 155.15 peak drops below 5% relative abundance.

  • Validation Checkpoint: A true biological metabolite will have a distinct, earlier retention time (due to higher polarity) compared to the parent. If m/z 155.15 perfectly co-elutes with m/z 255.21 in your biological sample, it is a guaranteed in-source fragment. The system validates itself via temporal separation.

InSourceFrag A Detect m/z 155.15 (De-Boc Mass) B Overlay EIC with Parent RT (m/z 255.21) A->B C Perfect Co-elution B->C Same RT D Distinct, Earlier RT B->D Different RT E Artifact: In-Source Decay Action: Reduce Cone Voltage C->E F True Metabolite: Biological Deprotection D->F

Workflow to distinguish in-source Boc fragmentation from true biological deprotection.

🎫 Support Ticket #102: Chromatographic Voiding of Polar Metabolites

Question: Once the Boc group is biologically cleaved, the resulting 3-(azepan-3-yl)azetidine metabolite elutes in the void volume of my C18 Reversed-Phase (RPLC) column. How do I retain and quantify it?

Mechanistic Rationale: The parent compound is moderately lipophilic due to the bulky tert-butyl group. However, biological deprotection exposes a secondary amine on the azetidine ring. Combined with the azepane nitrogen, the resulting molecule is a highly polar diamine. At physiological and acidic LC-MS pH, both nitrogens are protonated, rendering the molecule entirely incompatible with hydrophobic C18 stationary phases. To retain this, you must switch to Hydrophilic Interaction Liquid Chromatography (HILIC)[2]. HILIC operates via an orthogonal retention mechanism, utilizing a polar stationary phase where water acts as the strong eluting solvent[3].

Table 2: RPLC vs. HILIC for Azetidine/Azepane Metabolites
FeatureRPLC (C18)HILIC (BEH Amide / Silica)
Retention Mechanism Hydrophobic partitioningHydrophilic partitioning, hydrogen bonding
Parent Compound (Boc) Well retained (LogP ~2.5)Poorly retained (elutes early)
De-Boc Metabolite Void volume (LogP < 0)Strongly retained (elutes late)
Mobile Phase A (Weak) Water (+ 0.1% Formic Acid)Acetonitrile (+ 0.1% Formic Acid)
Mobile Phase B (Strong) Acetonitrile (+ 0.1% Formic Acid)Water (+ 10mM Ammonium Formate)
Protocol 2: HILIC Method Development for Polar Diamines
  • Column Selection: Select a charge-modulated or Amide-bonded HILIC column (e.g., BEH Amide) to handle the dual positive charges of the diamine without severe peak tailing.

  • Sample Dilution: Biological samples must be diluted in at least 75% Acetonitrile prior to injection. Injecting highly aqueous samples onto a HILIC column will disrupt the water layer on the stationary phase, causing peak splitting.

  • Gradient Design: Start at 95% Acetonitrile / 5% Water (with 10mM Ammonium Formate buffer to control ionic interactions). Ramp down to 50% Acetonitrile over 5 minutes.

  • Validation Checkpoint: Inject a void volume marker (e.g., toluene for HILIC). The de-Boc metabolite must elute at least 2 column volumes after the marker to confirm true hydrophilic retention, ensuring it is free from ion-suppressing matrix effects.

🎫 Support Ticket #103: Resolving Isobaric Azepane Hydroxylations

Question: I am detecting multiple +16 Da metabolites (m/z 271.21), but they co-elute as a broad, shouldering peak. How can I resolve these azepane ring hydroxylated isomers?

Mechanistic Rationale: The azepane ring is highly susceptible to CYP450-mediated oxidation, which can occur at multiple aliphatic carbons (C2, C4, C5, C6, C7), generating a complex mixture of isobaric hydroxylated metabolites[4]. Because the mass spectrometer cannot distinguish these isobars by intact mass alone, chromatographic resolution is mandatory to accurately profile the metabolic soft spots.

Protocol 3: Sub-2-µm Isomer Resolution and MS/MS Assignment
  • Chromatographic Flattening: Utilize a sub-2-µm C18 or Phenyl-Hexyl column to maximize theoretical plates. Flatten the gradient specifically around the elution window of the parent compound (e.g., changing organic composition by only 1-2% per minute).

  • MS/MS Fragmentation (CID): Isolate the m/z 271.21 precursor ion and apply a collision energy of 20-30 eV.

  • Validation Checkpoint: Analyze the MS/MS spectra for diagnostic fragment shifts. The parent compound will yield a characteristic azepane fragment (e.g., m/z 98). If the +16 Da metabolite yields a fragment at m/z 114, the hydroxylation is definitively localized to the azepane ring. If the fragment remains at m/z 98, the hydroxylation occurred on the azetidine ring or the tert-butyl group. This fragmentation logic self-validates the structural assignment of the separated chromatographic peaks.

References

  • Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - National Institutes of Health (NIH) / PMC. 1

  • Hilic–UHPlc–MS as a Tool for Metabolomics Study - HPLC.eu. 3

  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies - Waters Corporation. 2

  • Liquid chromatography-tandem mass spectrometry metabolic profiling of nazartinib reveals the formation of unexpected reactive metabolites - National Institutes of Health (NIH) / PubMed. 4

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: tert-Butyl 3-(azepan-3-yl)azetidine-1-carboxylate as a Next-Generation Inhibitor Scaffold

In modern drug discovery, overcoming target resistance and off-target toxicity often requires moving beyond flat, flexible pharmacophores. As a Senior Application Scientist evaluating novel chemical spaces, I have observ...

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery, overcoming target resistance and off-target toxicity often requires moving beyond flat, flexible pharmacophores. As a Senior Application Scientist evaluating novel chemical spaces, I have observed that the transition from flexible piperidines to conformationally restricted systems represents a paradigm shift in the design of covalent kinase and lipase inhibitors.

This guide objectively compares the efficacy, structural advantages, and screening methodologies of tert-Butyl 3-(azepan-3-yl)azetidine-1-carboxylate —a highly modular, rigidified diamine scaffold—against traditional piperidine and pyrrolidine-based alternatives.

Mechanistic Rationale & Structural Advantages

The compound tert-Butyl 3-(azepan-3-yl)azetidine-1-carboxylate serves as a foundational building block for synthesizing highly selective targeted covalent inhibitors (TCIs), particularly against mutant EGFR (L858R/T790M) and Monoacylglycerol Lipase (MAGL) [1, 2].

  • Vectorial Rigidity (The Azetidine Ring): The 4-membered azetidine ring restricts the conformational freedom of the molecule. This minimizes the entropic penalty upon binding to the target's active site, a critical factor when designing inhibitors that must thread into narrow kinase hinge regions.

  • Hydrophobic Anchoring (The Azepane Ring): The 7-membered azepane ring provides a flexible yet bulky anchor. In the development of mutant-selective EGFR inhibitors (e.g., EGF816/Nazartinib), the azepane ring was proven critical for orienting the covalent warhead toward the Cys797 residue while sparing wild-type EGFR [1].

  • Lipophilic Modularity (The Boc Group): The tert-butyl carboxylate (Boc) group acts as a modular protecting group during synthesis. In fragment-based biochemical screening, the intact lipophilic Boc moiety can also mimic bulky hydrophobic interactions, allowing researchers to establish baseline binding affinities before warhead attachment [2].

Pathway EGFR Mutant EGFR (L858R/T790M) PI3K PI3K / AKT Pathway EGFR->PI3K MAPK RAS / MAPK Pathway EGFR->MAPK tB3AA1C Azepan-Azetidine Scaffold Inhibitor tB3AA1C->EGFR High Affinity Covalent Block Traditional Traditional Piperidine Inhibitors Traditional->EGFR Moderate Block (Susceptible to Resistance) Proliferation Tumor Cell Proliferation PI3K->Proliferation MAPK->Proliferation

Figure 1: Mechanism of mutant EGFR inhibition by the azepan-azetidine scaffold.

Comparative Efficacy Data

To demonstrate the superiority of the azepan-azetidine geometry, the following table summarizes the comparative performance of functionalized inhibitors derived from three distinct scaffolds in a mutant EGFR (L858R/T790M) model.

Note: Data reflects the active acrylamide-functionalized derivatives of these protected scaffolds.

Scaffold TypeBiochemical IC50 (nM)Cellular IC50 (nM)Kinase Selectivity (WT vs Mutant)Intrinsic Clearance (µL/min/mg)
Azepan-Azetidine (tB-3AA1C derived) 1.2 ± 0.3 4.5 ± 0.8 >100-fold 15.2 (High Stability)
Pyrrolidine-Azetidine Analogue 8.4 ± 1.122.1 ± 2.445-fold34.6 (Moderate)
Traditional Piperidine Scaffold 45.0 ± 5.2110.5 ± 12.010-fold85.4 (Low Stability)

Key Insights: The azepan-azetidine scaffold exhibits a nearly 40-fold improvement in biochemical potency over traditional piperidines. Furthermore, its rigid structure successfully shields metabolic soft spots from CYP450 oxidation, resulting in significantly lower intrinsic clearance (CLint).

Experimental Methodologies

To ensure scientific integrity, the evaluation of these scaffolds must rely on self-validating assay systems. The following protocols detail the causality behind each experimental choice.

Protocol A: Time-Resolved FRET (TR-FRET) Biochemical Kinase Assay

Causality Check: Traditional absorbance assays are highly prone to interference from lipophilic scaffolds. TR-FRET eliminates compound auto-fluorescence, ensuring high-fidelity IC50 calculations.

  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the azepan-azetidine inhibitor and the piperidine control in 100% DMSO. Transfer 100 nL of each to a 384-well pro-plate using an acoustic dispenser to eliminate tip-based carryover.

  • Pre-Incubation (Critical Step): Add 5 µL of recombinant L858R/T790M EGFR enzyme (0.5 nM final) to the wells. Incubate for 90 minutes at room temperature.

    • Why? Because azepan-azetidine derivatives are designed as time-dependent covalent inhibitors, this pre-incubation ensures maximal target engagement, preventing the underestimation of potency [1].

  • Reaction Initiation: Add 5 µL of ATP/Substrate mix (1 mM ATP to simulate physiological intracellular levels). Incubate for 60 minutes.

  • Detection & Validation: Add 10 µL of TR-FRET detection buffer (containing Eu-labeled anti-phosphotyrosine antibody). Read on a microplate reader (Excitation: 340 nm; Emission: 615/665 nm).

    • Self-Validation: Calculate the Z'-factor using DMSO (negative) and a known pan-kinase inhibitor (positive) controls. Proceed with data analysis only if Z' > 0.6.

Protocol B: Cellular Target Modulation (Western Blot)

Causality Check: Biochemical potency does not guarantee cellular permeability. This assay validates that the rigidified scaffold can successfully cross the lipid bilayer and engage the target in a physiological environment.

  • Cell Culture: Seed H1975 cells (harboring L858R/T790M EGFR mutations) in 6-well plates at 5×105 cells/well. Incubate overnight.

  • Treatment: Treat cells with varying concentrations (0.1 nM to 1 µM) of the inhibitors for 2 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 mins to clear lysates.

  • Immunoblotting: Resolve 20 µg of protein via SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against p-EGFR (Tyr1068) and total EGFR.

  • Quantification: Normalize p-EGFR bands to total EGFR using densitometry to determine the Cellular IC50.

Workflow Step1 1. Scaffold Functionalization (Warhead Attachment) Step2 2. TR-FRET Biochemical Assay (IC50 Determination) Step1->Step2 Step3 3. Cellular Target Modulation (p-EGFR Western Blot) Step2->Step3 Step4 4. Metabolic Stability (Microsomal Clearance) Step3->Step4

Figure 2: High-throughput screening and validation workflow for kinase inhibitors.

References

  • Lelais, G., et al. (2016). "Discovery of (R,E)-N-(7-Chloro-1-(1-[4-(dimethylamino)but-2-enoyl]azepan-3-yl)-1H-benzo[d]imidazol-2-yl)-2-methylisonicotinamide (EGF816), a Novel, Potent, and WT Sparing Covalent Inhibitor of Oncogenic (L858R, ex19del) and Resistant (T790M) EGFR Mutants for the Treatment of EGFR Mutant Non-Small-Cell Lung Cancers." Journal of Medicinal Chemistry, 59(14), 6671-6689. URL:[Link]

  • Butler, C. R., et al. (2017). "Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase." Journal of Medicinal Chemistry, 60(23), 9860-9873. URL:[Link]

Comparative

Validation of tert-Butyl 3-(azepan-3-yl)azetidine-1-carboxylate Target Engagement: A Comparative Performance Guide

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Validation Guide Executive Summary & Scientific Rationale The pharmaceutical industry's historical r...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Validation Guide

Executive Summary & Scientific Rationale

The pharmaceutical industry's historical reliance on flat, planar rings (e.g., benzenes, piperazines) has frequently led to clinical attrition due to poor metabolic stability, low solubility, and off-target promiscuity. To "escape from flatland," modern drug discovery heavily leverages sp3-rich, conformationally rigid scaffolds[1].

The compound tert-Butyl 3-(azepan-3-yl)azetidine-1-carboxylate (CAS 2137981-38-3) represents a premier building block in this space. Featuring a highly strained four-membered azetidine ring coupled to a flexible seven-membered azepane ring, this scaffold offers unique exit vectors for structure-based drug design. Once the tert-butyloxycarbonyl (Boc) protecting group is removed, the secondary amine serves as a versatile anchor for developing potent inhibitors.

This guide objectively compares the target engagement performance of a model inhibitor derived from the Azepane-Azetidine scaffold against a traditional Planar Piperazine analog. We utilize Monoacylglycerol Lipase (MAGL)—a critical serine hydrolase target in neuroinflammation and oncology—as our model system, given the historical precedent of utilizing azetidine skeletons for MAGL inhibitor design[2].

Quantitative Performance Comparison

To objectively evaluate the scaffolds, we synthesized MAGL inhibitors utilizing both the traditional piperazine core and the novel azepane-azetidine core. The data below synthesizes the biochemical, biophysical, and cellular performance of both compounds.

Pharmacological ParameterTraditional Piperazine ScaffoldAzepane-Azetidine ScaffoldCausality & Assay Rationale
Biochemical IC₅₀ (MAGL) 45 nM12 nMThe rigid azetidine core pre-organizes the ligand into a bioactive conformation, reducing the entropic penalty of binding.
Cellular IC₅₀ (MAGL) 310 nM28 nMHigh sp3 character improves lipophilic efficiency (LipE) and membrane permeability, minimizing the drop-off from biochemical to cellular potency.
CETSA ΔTm​ +2.1 °C+6.8 °CA larger thermal shift indicates superior thermodynamic stabilization of the target protein in the live intracellular environment.
ABPP Selectivity Poor (Cross-reacts with FAAH)>50-fold selective for MAGLThe unique 3D topology of the azepane ring prevents binding to the off-target FAAH catalytic pocket.
Microsomal t1/2​ 18 min>120 minThe absence of easily oxidizable planar sp2 systems drastically reduces susceptibility to Cytochrome P450-mediated metabolism.

Mandatory Visualization: Target Engagement Workflow

The following diagram illustrates the self-validating logical workflow used to progress the tert-Butyl 3-(azepan-3-yl)azetidine-1-carboxylate building block from synthesis to confirmed intracellular target engagement.

Target_Engagement_Workflow Scaffold tert-Butyl 3-(azepan-3-yl) azetidine-1-carboxylate Deprotection Boc Deprotection & Ligand Synthesis Scaffold->Deprotection Biochem Biochemical Assay (Recombinant MAGL) Deprotection->Biochem Affinity CETSA CETSA (Live-Cell Thermal Shift) Biochem->CETSA Permeability ABPP ABPP (Proteome-Wide Selectivity) Biochem->ABPP Specificity Validation Confirmed Target Engagement & Lead Selection CETSA->Validation ABPP->Validation

Caption: Logical workflow for validating target engagement of azepane-azetidine derived ligands.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, biochemical affinity must be corroborated by intracellular target engagement. We deploy two orthogonal techniques: the 3[3] and4[4].

Protocol A: Cellular Thermal Shift Assay (CETSA)

CETSA directly measures the thermodynamic stabilization of a protein upon ligand binding in intact cells. By using live cells, this protocol inherently validates that the azepane-azetidine ligand successfully crosses the lipid bilayer and avoids immediate efflux or degradation[5].

Step-by-Step Methodology:

  • Cell Preparation: Culture human neuroblastoma cells (SH-SY5Y) to 80% confluency. Harvest and resuspend in PBS supplemented with protease inhibitors.

  • Compound Treatment: Divide the cell suspension into two aliquots. Treat one with 1 µM of the Azepane-Azetidine ligand and the other with an equivalent volume of DMSO (Vehicle Control). Causality: The vehicle control is strictly required to establish the baseline melting curve of the unliganded protein, ensuring shifts are ligand-induced.

  • Incubation: Incubate both suspensions at 37 °C for 1 hour to allow for cellular penetration and target equilibrium.

  • Thermal Challenge: Aliquot 50 µL of the treated cells into PCR tubes. Subject the tubes to a temperature gradient (40 °C to 65 °C, in 3 °C increments) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Separation: Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen to 25 °C water bath). Centrifuge at 20,000 × g for 20 minutes at 4 °C. Causality: Heating causes unbound, denatured proteins to aggregate. Centrifugation pellets these aggregates, leaving only the stabilized, folded protein in the supernatant.

  • Detection: Analyze the soluble fraction via Western Blotting using an anti-MAGL primary antibody. Quantify band intensities to plot the melt curves and calculate the ΔTm​ .

Protocol B: Activity-Based Protein Profiling (ABPP)

While CETSA proves the compound binds the target in cells, it does not evaluate proteome-wide off-target effects. ABPP utilizes a reactive chemical probe (Fluorophosphonate-Rhodamine) that covalently tags the active sites of all functional serine hydrolases. If our ligand occupies the MAGL active site, it will competitively block the fluorescent probe[4].

Step-by-Step Methodology:

  • Proteome Extraction: Homogenize wild-type mouse brain tissue in cold PBS. Centrifuge at 100,000 × g to isolate the membrane fraction (where MAGL resides). Resuspend to a protein concentration of 2 mg/mL.

  • Ligand Competition: Pre-incubate 50 µL of the proteome with varying concentrations (1 nM to 10 µM) of the Azepane-Azetidine ligand for 30 minutes at 37 °C.

    • Self-Validating Control: Include a sample heated to 95 °C for 5 minutes prior to ligand addition. Causality: Heat denaturation unfolds the active sites. If the FP-Rhodamine probe still labels proteins in this lane, it indicates non-specific chemical alkylation rather than true active-site engagement.

  • Probe Labeling: Add 1 µM of FP-Rhodamine probe to all samples and incubate for 30 minutes at room temperature in the dark.

  • Quenching & Separation: Quench the reaction with 4x SDS loading buffer. Resolve the proteomes using 10% SDS-PAGE.

  • Fluorescence Scanning: Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon) at Ex/Em 532/580 nm.

  • Data Interpretation: A successful target engagement profile will show a dose-dependent disappearance of the fluorescent band corresponding to MAGL (~33 kDa), while all other serine hydrolase bands (e.g., FAAH at ~63 kDa) remain unaffected, proving the high selectivity of the sp3-rich scaffold.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs.National Institutes of Health (PubMed).
  • Design, synthesis and evaluation of reversible and irreversible monoacylglycerol lipase positron emission tomography (PET) tracers using a 'tail switching' strategy on a piperazinyl azetidine skeleton.National Institutes of Health (PMC).
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies.Annual Reviews.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.National Institutes of Health (PMC).
  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design.MDPI.

Sources

Validation

The Cross-Reactivity Profile of tert-Butyl 3-(azepan-3-yl)azetidine-1-carboxylate: A Bioisosteric Comparison Guide

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Pharmacological Promiscuity Mitigation and Chemoselective Synthesis As drug discovery programs increasingly target complex biological p...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Pharmacological Promiscuity Mitigation and Chemoselective Synthesis

As drug discovery programs increasingly target complex biological pathways, the limitations of traditional, flat heterocycles (like piperazine and piperidine) have become glaringly apparent. These legacy scaffolds often suffer from high pharmacological cross-reactivity, leading to off-target promiscuity, hERG liabilities, and CYP450-mediated drug-drug interactions.

To overcome these hurdles, medicinal chemists are turning to conformationally restricted, sp3-rich bioisosteres. This guide provides an objective, data-driven comparison of tert-butyl 3-(azepan-3-yl)azetidine-1-carboxylate (CAS: 2137981-38-3) against traditional alternatives, detailing both its pharmacological cross-reactivity profile and its chemical cross-reactivity (chemoselectivity) during library synthesis.

Pharmacological Cross-Reactivity: Escaping Flatland

In pharmacology, "cross-reactivity" refers to a pharmacophore's propensity to bind unintended off-targets. Traditional flexible scaffolds, such as piperazine, often adopt linear, planar conformations that easily intercalate into the lipophilic binding pockets of off-target proteins like the hERG potassium channel or CYP3A4 enzymes.

By replacing these flat linkers with the azetidine-azepane bridged system, we fundamentally alter the molecule's 3D vector projection. This strategy is grounded in the "Escape from Flatland" principle, which demonstrates that increasing the fraction of sp3-hybridized carbons (Fsp3) significantly reduces off-target cross-reactivity and improves the likelihood of clinical success[1]. Furthermore, modifying saturated ring sizes and introducing steric bulk (such as the azepane ring) is a proven strategy for mitigating heterocycle metabolism and CYP-mediated cross-reactivity[2].

Comparative Off-Target Cross-Reactivity Data

The table below summarizes the quantitative performance of the azetidine-azepane scaffold compared to traditional and spirocyclic alternatives when incorporated into a standard biaryl drug candidate.

Scaffold TypeFsp3Vector ProjectionhERG IC50 (µM)CYP3A4 Inhibition (%)Broad Panel Hit Rate
Standard Piperazine 1.0 (Flexible)Linear (180°)< 1.0 (High Risk)> 70%High
2,7-Diazaspiro[3]nonane 1.0 (Rigid)Orthogonal (90°)> 10.0 (Low Risk)< 30%Low
3-(Azepan-3-yl)azetidine 1.0 (Bridged)Kinked / 3D> 30.0 (Very Low)< 15%Very Low

*Data represents median experimental values derived from comparative scaffold hopping in early-stage lead optimization.

G A Flat / Flexible Scaffolds (e.g., Piperazine) B Linear Vector Projection High Lipophilicity A->B C High Off-Target Cross-Reactivity (hERG, CYP450) B->C D tert-Butyl 3-(azepan-3-yl) azetidine-1-carboxylate E Kinked 3D Vector High Fsp3 Character D->E F Reduced Promiscuity Improved Selectivity E->F

Logic flow: High Fsp3, 3D scaffolds reduce off-target cross-reactivity compared to flat heterocycles.

Chemical Cross-Reactivity: Chemoselectivity in Synthesis

While the pharmacological profile of the azetidine-azepane scaffold is highly desirable, its dual-nitrogen nature presents a chemical cross-reactivity challenge during synthesis. The scaffold contains:

  • A highly nucleophilic secondary amine on the azepane ring.

  • A Boc-protected amine on the highly strained azetidine ring.

The operational goal is to selectively functionalize (alkylate or arylate) the azepane nitrogen without triggering premature Boc-deprotection or azetidine ring-opening—a common side reaction when using harsh bases or elevated temperatures.

G Step1 Starting Material: Boc-Azetidine-Azepane Step2 Chemoselective N-Alkylation (Azepane NH) Step1->Step2 Step3 Intermediate: N-Alkyl-Azepane-Boc-Azetidine Step2->Step3 Control Temp: 20°C Base: DIPEA Solvent: DMF Control->Step2 Step4 Boc Deprotection (TFA / DCM) Step3->Step4 Step5 Final Scaffold Ready for Library Coupling Step4->Step5

Chemoselective workflow isolating azepane reactivity from the Boc-protected azetidine.

Self-Validating Experimental Protocol: Chemoselective N-Alkylation

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates explicit causality for reagent selection and built-in analytical feedback loops to prevent chemical cross-reactivity.

Reagents & Causality
  • tert-Butyl 3-(azepan-3-yl)azetidine-1-carboxylate (1.0 eq): The starting bioisostere (Exact Mass: 254.37).

  • Alkyl Halide (e.g., Benzyl Bromide) (1.05 eq): Kept at a strict stoichiometric ratio to prevent over-alkylation.

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq): Chosen over inorganic bases (like K₂CO₃) because its steric bulk prevents it from acting as a competing nucleophile, and it maintains a homogeneous pH, protecting the acid-sensitive Boc group.

  • Dimethylformamide (DMF) (0.2 M): Provides optimal solvation for the polar starting material while stabilizing the transition state of the SN2 alkylation.

Step-by-Step Methodology

Step 1: Reaction Initialization

  • Dissolve 1.0 eq of tert-butyl 3-(azepan-3-yl)azetidine-1-carboxylate in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Add 2.0 eq of DIPEA. Stir for 10 minutes at 20°C. Causality: Pre-mixing the base ensures any trace acidic impurities in the DMF are neutralized prior to electrophile addition, safeguarding the Boc group.

  • Dropwise, add 1.05 eq of the alkyl halide. Maintain the temperature strictly at 20°C. Causality: Elevated temperatures increase the kinetic risk of azetidine ring-opening via nucleophilic attack.

Step 2: In-Process Self-Validation (LC-MS Feedback Loop)

  • At the 2-hour mark, extract a 10 µL aliquot, dilute in 1 mL Acetonitrile/Water (1:1), and inject into the LC-MS.

  • Validation Criteria:

    • Check for the desired product mass (e.g., for benzyl bromide,[M+H]⁺ = 345.5).

    • Check for Boc-deprotection cross-reactivity ([M+H]⁺ = 245.5). If detected, the reaction temperature is too high or the solvent is contaminated with acid.

    • If unreacted starting material ([M+H]⁺ = 255.4) exceeds 5%, add an additional 0.1 eq of the alkyl halide and stir for 1 more hour. Do not arbitrarily increase temperature.

Step 3: Workup and Isolation

  • Quench the reaction by pouring the mixture into ice-cold saturated aqueous NaHCO₃.

  • Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).

Step 4: Final Deprotection (Optional)

  • To reveal the azetidine nitrogen for subsequent library coupling, dissolve the purified intermediate in Dichloromethane (DCM) and add Trifluoroacetic Acid (TFA) in a 4:1 ratio.

  • Stir at room temperature for 1 hour, monitoring by TLC until complete consumption of the starting material. Concentrate and dry under high vacuum to yield the final TFA salt.

References[1] Sigma-Aldrich. tert-butyl 3-(azepan-3-yl)azetidine-1-carboxylate | 2137981-38-3. Retrieved from: 2]">https://www.sigmaaldrich.com[2] Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. URL: https://pubs.acs.org/doi/10.1021/jm901241e[3] St. Jean, D. J., & Fotsch, C. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(13), 6002–6020. URL: https://pubs.acs.org/doi/10.1021/jm300343m

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of tert-Butyl 3-(azepan-3-yl)azetidine-1-carboxylate

This document provides essential procedural guidance for the safe and compliant disposal of tert-butyl 3-(azepan-3-yl)azetidine-1-carboxylate. As a valued partner in your research and development endeavors, we are commit...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for the safe and compliant disposal of tert-butyl 3-(azepan-3-yl)azetidine-1-carboxylate. As a valued partner in your research and development endeavors, we are committed to providing information that extends beyond product specifications to ensure the safety of your laboratory personnel and the protection of our environment. The following protocols are synthesized from established best practices for nitrogen-containing heterocyclic compounds and related chemical structures, designed to be both comprehensive and readily implementable by researchers, scientists, and drug development professionals.

Core Principle: Proactive Hazard Assessment

A thorough understanding of the potential hazards associated with tert-butyl 3-(azepan-3-yl)azetidine-1-carboxylate is the foundation of its safe handling and disposal. While a specific Safety Data Sheet (SDS) for this novel compound may not be readily available, a conservative approach based on the known hazards of its constituent functional groups—azepane and a BOC-protected azetidine—is warranted.

Known Hazards of Related Compounds:

  • Irritation: Structurally similar compounds are known to cause skin irritation, serious eye irritation, and respiratory tract irritation.[1][2][3][4][5]

  • Harmful if Swallowed: Several related azetidine and piperazine derivatives are classified as harmful if ingested.[1][2][4][5][6]

  • Toxic Fumes in Fire: Like many nitrogen-containing organic compounds, this substance may emit toxic fumes, including nitrogen oxides (NOx) and carbon monoxide (CO), under fire conditions.[7][8][9]

Operational Imperative: Treat tert-Butyl 3-(azepan-3-yl)azetidine-1-carboxylate with the same precautions as a substance that is a known irritant and is harmful if swallowed. All handling and disposal procedures should be designed to minimize direct contact and the generation of aerosols or dust.

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent use of appropriate personal protective equipment is non-negotiable when handling this compound. The following PPE is mandatory to prevent accidental exposure.

PPE CategorySpecificationRationale
Eye and Face Chemical safety goggles and a face shield.Protects against splashes and potential dust particles, preventing serious eye irritation.
Hand Heavy-duty, chemical-resistant rubber gloves.Provides a barrier against skin contact, which can cause irritation.
Body A lab coat or other protective clothing.Prevents contamination of personal clothing. Contaminated clothing should be removed and laundered separately before reuse.[2][10][11]
Respiratory Use in a well-ventilated area is crucial. If dust or aerosols may be generated, a NIOSH/MSHA approved respirator is required.[1][2]Minimizes the risk of inhaling the compound, which may cause respiratory tract irritation.
Spill Management: Rapid and Safe Containment

In the event of a spill, a swift and methodical response is critical to mitigate potential hazards. The appropriate procedure depends on the physical state of the spilled material.

For Solid Spills:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.[2]

  • Don PPE: Wear the full complement of prescribed PPE.

  • Containment: Gently sweep up the material, taking care to avoid raising dust.[7][10] A vacuum cleaner equipped with a HEPA filter may also be used.[10][11]

  • Collection: Place the swept material into a clean, dry, and clearly labeled, sealable container for waste disposal.[10]

For Liquid Spills or Solutions:

  • Evacuate and Ventilate: As with solid spills, ensure adequate ventilation and limit access.

  • Don PPE: Wear the full complement of prescribed PPE.

  • Absorption: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.

  • Collection: Once the material is fully absorbed, use non-sparking tools to collect the absorbent mixture and place it into a suitable, labeled container for disposal.[12][13]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[12] Collect all cleaning materials for disposal as hazardous waste.

Disposal Protocol: A Step-by-Step Guide

The recommended method for the disposal of tert-Butyl 3-(azepan-3-yl)azetidine-1-carboxylate is incineration by a licensed hazardous waste disposal facility. This ensures the complete destruction of the compound in a controlled environment.

Step 1: Waste Characterization and Segregation

  • This compound should be classified as a chemical waste. Consult your institution's environmental health and safety (EHS) department for specific local and state regulations that may classify it as hazardous waste.[1][8][14]

  • Do not mix this waste with other waste streams unless explicitly permitted by your EHS department.

Step 2: Packaging and Labeling

  • Place the waste material in a robust, sealed container that is compatible with the chemical.

  • Label the container clearly with the full chemical name: "tert-Butyl 3-(azepan-3-yl)azetidine-1-carboxylate," the quantity of waste, and any relevant hazard warnings.

Step 3: On-Site Storage

  • Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.

  • Keep the container away from incompatible materials, particularly strong oxidizing agents and strong acids.[8][9]

Step 4: Arranging for Disposal

  • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

  • The primary recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7] This method ensures complete destruction and minimizes environmental release.

Alternative Disposal Considerations:

  • Landfilling is not a recommended method of disposal for this type of organic compound.

  • Never dispose of this chemical down the drain or in regular trash.[9][15] This can lead to contamination of waterways and soil.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of tert-Butyl 3-(azepan-3-yl)azetidine-1-carboxylate.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Waste Collection cluster_disposal Disposal Pathway start Start: Have tert-Butyl 3-(azepan-3-yl)azetidine-1-carboxylate for Disposal hazard_assessment Conduct Hazard Assessment (Review SDS of related compounds) start->hazard_assessment ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) hazard_assessment->ppe waste_characterization Characterize as Chemical Waste ppe->waste_characterization containerize Place in a Labeled, Sealed Container waste_characterization->containerize storage Store in Designated Waste Area containerize->storage contact_ehs Contact EHS or Licensed Contractor storage->contact_ehs incineration Arrange for High-Temperature Incineration contact_ehs->incineration end End: Disposal Complete incineration->end

Caption: Disposal decision workflow for tert-Butyl 3-(azepan-3-yl)azetidine-1-carboxylate.

References

  • MATERIAL SAFETY DATA SHEET. (n.d.).
  • tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate - CymitQuimica. (2023, July 6).
  • SAFETY DATA SHEET - Fisher Scientific. (2011, May 6).
  • Material Safety Data Sheet - cis-Azetidine-2,4-dicarboxylic acid - Cole-Parmer. (n.d.).
  • tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate-SDS-MedChemExpress. (2026, January 6).
  • Heterocyclic nitrogenous pollutants in the environment and their treatment options--an overview - PubMed. (2008, July 15).
  • SAFETY DATA SHEET - Fisher Scientific. (2012, March 23).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Azetidine - Apollo Scientific. (n.d.).
  • 2-(Azepane-1-carbothioylsulfanyl)-2-methyl-propionic acid - AK Scientific, Inc. (n.d.).
  • Safety Data Sheet: Azetidine - Chemos GmbH&Co.KG. (n.d.).
  • Azepane-2,7-dione - Apollo Scientific. (n.d.).
  • Azetidine-3-carboxylic acid-SDS-MedChemExpress. (n.d.).
  • tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate | C12H23N3O2 - PubChem. (n.d.).
  • tert-Butyl 3-acetylazetidine-1-carboxylate | 870089-49-9 - MilliporeSigma. (n.d.).
  • Chemical Safety Data Sheet MSDS / SDS - Hexahydro-1H-azepine-1-carbaldehyde - ChemicalBook. (2026, January 17).
  • tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride - PubChem. (n.d.).

Sources

Handling

Executive Summarytert-Butyl 3-(azepan-3-yl)azetidine-1-carboxylate (CAS: 2137981-38-3) is a specialized Boc-protected diamine intermediate utilized extensively in drug discovery and complex organic synthesis. Because the molecule contains both a sterically hindered protected azetidine ring and a free secondary amine on an azepane ring, it presents unique physicochemical hazards. This guide provides drug development professionals with field-proven, mechanistic safety protocols to ensure operational excellence and laboratory safety.

Advanced Safety and Handling Guide for tert-Butyl 3-(azepan-3-yl)azetidine-1-carboxylate Executive Summarytert-Butyl 3-(azepan-3-yl)azetidine-1-carboxylate (CAS: 2137981-38-3)[1] is a specialized Boc-protected diamine in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Handling Guide for tert-Butyl 3-(azepan-3-yl)azetidine-1-carboxylate

Executive Summarytert-Butyl 3-(azepan-3-yl)azetidine-1-carboxylate (CAS: 2137981-38-3)[1] is a specialized Boc-protected diamine intermediate utilized extensively in drug discovery and complex organic synthesis. Because the molecule contains both a sterically hindered protected azetidine ring and a free secondary amine on an azepane ring, it presents unique physicochemical hazards. This guide provides drug development professionals with field-proven, mechanistic safety protocols to ensure operational excellence and laboratory safety.

Mechanistic Hazard Profile (The "Why")

Understanding the molecular behavior of this compound is critical for selecting the correct Personal Protective Equipment (PPE) and handling procedures. Do not just memorize the hazards; understand their chemical causality:

  • Corrosivity and Basicity: The free secondary amine on the azepane ring acts as a strong nucleophile and a localized base. Upon contact with ambient moisture or physiological fluids (such as sweat or tears), it abstracts protons, leading to a high local pH. This mechanism causes severe irritation and potential chemical burns to the skin, eyes, and respiratory mucosa.

  • Enhanced Skin Penetration: The presence of the tert-butyloxycarbonyl (Boc) protecting group significantly increases the molecule's overall lipophilicity (LogP). Highly lipophilic amines are more capable of partitioning into and crossing the lipid-rich stratum corneum of human skin, carrying the corrosive amine payload deeper into the epidermis.

HazardMech Chem tert-Butyl 3-(azepan-3-yl) azetidine-1-carboxylate Amine Free Secondary Amine (Azepane Ring) Chem->Amine Active Site Boc Boc-Protected Amine (Azetidine Ring) Chem->Boc Structural Motif Haz1 High Local pH (Corrosive/Irritant) Amine->Haz1 Proton Abstraction Haz2 Increased Lipophilicity (Skin Penetration) Boc->Haz2 Hydrophobic PPE1 Nitrile/Neoprene Gloves (OSHA 29 CFR 1910.138) Haz1->PPE1 Mitigated by PPE2 Chemical Goggles & Fume Hood Haz1->PPE2 Mitigated by Haz2->PPE1 Mitigated by

Mechanistic pathway of chemical hazards and corresponding PPE interventions.

Mandatory PPE Matrix and Specifications

To mitigate the risks outlined above, handling this compound requires strict adherence to regulatory safety standards. The following PPE matrix is designed to interrupt the specific exposure pathways of lipophilic aliphatic amines.

PPE CategorySpecificationRegulatory StandardMechanistic Rationale
Hand Protection Nitrile or Neoprene gloves (Minimum 4 mil thickness).1[1]Aliphatic amines can degrade certain thin latex polymers. Nitrile provides a robust barrier against lipophilic bases.
Eye/Face Protection Chemical splash goggles (indirect venting).2[2]Prevents capillary action of liquid splashes into the eye; indirect venting blocks basic amine vapors.
Body Protection Flame-resistant, chemical-resistant lab coat.Standard Lab SafetyPrevents dermal exposure to the lipophilic compound in the event of an accidental spill.
Respiratory Chemical Fume Hood (Face velocity ≥100 fpm).Standard Lab SafetyCaptures aerosolized particulates and volatile amine vapors, preventing respiratory tract irritation.

Self-Validating Operational Workflow

Do not merely execute steps; validate the safety environment before and during the procedure to ensure a closed-loop safety system.

Phase 1: Pre-Operation Setup & Validation

  • Ventilation Verification: Check the digital monitor on the chemical fume hood. Do not proceed unless the face velocity reads ≥100 feet per minute (fpm).

  • Glove Integrity Test: Before donning, perform a pneumatic inflation test on your nitrile gloves. Trap air inside the glove, roll the cuff tightly, and apply pressure. Discard immediately if any micro-leaks are detected.

  • Clearance: Ensure the workspace is free of strong oxidizing agents and strong acids, which can react violently and exothermically with the free secondary amine.

Phase 2: Active Handling & Transfer

  • Weighing: Weigh the compound inside the fume hood using an analytical balance. If static electricity causes the material to scatter, use an anti-static zero-stat gun on the weighing boat prior to transfer.

  • Solvent Addition: When dissolving the compound, add the solvent slowly. The basic nature of the amine can cause mild exothermic reactions with certain protic solvents.

Phase 3: Reaction Safety (Boc Deprotection) When utilizing this intermediate in synthesis, the most common subsequent step is the removal of the Boc group.

  • Causality & Risk: Thermal or acidic de-Boc conditions initiate a concerted proton transfer that3[3].

  • Protocol: Never conduct a Boc-deprotection in a sealed or closed system. Always equip the reaction vessel with a bubbler or an open reflux condenser connected to a nitrogen manifold to safely vent the generated gases and prevent explosive pressure buildup.

Workflow Start 1. Pre-Operation Setup (Fume Hood >100 fpm) PPE 2. Don Validated PPE (Gloves, Goggles, Coat) Start->PPE Handle 3. Active Handling (Weighing/Transfer) PPE->Handle React 4. Chemical Reaction (Monitor Gas Evolution) Handle->React Decon 5. Decontamination (Surface Wipe Down) React->Decon Dispose 6. Waste Segregation (Basic Organic Waste) Decon->Dispose

Step-by-step operational workflow for safe handling and disposal.

Emergency Response and Disposal Plan

  • Dermal Exposure: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for a minimum of 15 minutes. Crucial: Do not use organic solvents (like ethanol or acetone) to wash the skin, as this will only drive the lipophilic Boc-protected compound deeper into the tissue.

  • Ocular Exposure: Force the eyelids open and flush at an emergency eyewash station for 15 minutes. Seek immediate ophthalmological evaluation.

  • Spill Cleanup: Cover the spill with an inert, non-combustible absorbent material (e.g., sand or vermiculite). Sweep up the material using non-sparking tools and place it in a chemically compatible, sealable container.

  • Waste Disposal: Segregate the collected waste and any contaminated PPE into a designated "Basic Organic Waste" container. Do not mix with halogenated waste or acidic waste streams to prevent unintended exothermic neutralization reactions in the waste carboy.

References

  • Sigma-Aldrich. "tert-butyl 3-(azepan-3-yl)azetidine-1-carboxylate | 2137981-38-3". Sigma-Aldrich Product Catalog.
  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.138 - Hand protection." eCFR.
  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.133 - Eye and face protection." eCFR.
  • American Chemical Society (ACS). "Biocatalytic Monoacylation of Symmetrical Diamines and Its Application to the Synthesis of Pharmaceutically Relevant Amides." ACS Publications.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.